Larsucosterol Sodium
Description
Properties
IUPAC Name |
sodium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5S.Na/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5;/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31);/q;+1/p-1/t18-,20+,21+,22-,23+,24+,26+,27-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGAOHNRCSZIRO-KSGNISEOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174047-40-5 | |
| Record name | Larsucosterol sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174047405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LARSUCOSTEROL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71A5JOPBE8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Larsucosterol Sodium: A Deep Dive into its Epigenetic Mechanism of Action in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Larsucosterol Sodium (also known as DUR-928) is an investigational endogenous, sulfated oxysterol that has emerged as a promising therapeutic candidate for various liver diseases, including alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH).[1][2] Its core mechanism of action lies in its role as an epigenetic modulator, specifically through the inhibition of DNA methyltransferases (DNMTs).[3][4] By altering DNA methylation patterns, Larsucosterol influences the expression of a multitude of genes involved in critical cellular processes such as lipid metabolism, inflammation, and cell survival.[2][5] This whitepaper provides a comprehensive technical overview of the molecular mechanisms underpinning Larsucosterol's therapeutic potential in liver disease, supported by preclinical data, detailed experimental methodologies, and clinical trial findings.
Core Mechanism of Action: Epigenetic Regulation via DNMT Inhibition
The central mechanism of Larsucosterol's action is the inhibition of DNA methyltransferases (DNMTs), a family of enzymes responsible for adding methyl groups to DNA, a process known as DNA methylation.[3][4] In pathological states such as severe AH, there is an observed increase in the expression of DNMT1 and DNMT3a.[6] This hypermethylation can lead to the silencing of genes crucial for cellular homeostasis and stress response.
Larsucosterol acts by binding to and inhibiting the activity of DNMTs, including DNMT1, DNMT3a, and DNMT3b.[3][6] This inhibition leads to a reduction in DNA hypermethylation, effectively reactivating the expression of genes involved in vital cell signaling pathways.[2][7] This epigenetic reprogramming is believed to be the foundation of Larsucosterol's therapeutic effects, leading to improved cell survival, reduced inflammation, and decreased lipotoxicity.[3][4]
dot
Caption: Larsucosterol's core mechanism of action.
Key Signaling Pathways Modulated by Larsucosterol
Through its epigenetic regulatory function, Larsucosterol influences several key signaling pathways that are often dysregulated in liver disease. RNA-Seq analysis in hepatocytes has shown that Larsucosterol treatment significantly modulates gene expression in clusters related to cholesterol and triglyceride metabolism, cell survival, and inflammation.[5] The major affected pathways include:
-
MAPK-ERK Pathway: This pathway is crucial for cell proliferation and survival. By upregulating genes in this pathway, Larsucosterol may promote hepatocyte regeneration and repair.[5]
-
Calcium-AMPK Signaling Pathway: The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Activation of this pathway can lead to a decrease in lipid synthesis and an increase in fatty acid oxidation, thus reducing lipotoxicity.[5]
-
PI3K Signaling Pathway: The phosphoinositide 3-kinase (PI3K) pathway is involved in cell growth, proliferation, and survival. Modulation of this pathway by Larsucosterol contributes to its protective effects on liver cells.[5]
dot
Caption: Signaling pathways affected by Larsucosterol.
Preclinical Evidence and Experimental Protocols
Larsucosterol has demonstrated efficacy in various preclinical models of liver disease, including those for MASH, and drug- and endotoxin-induced liver injury.[1]
In Vitro Studies in Hepatocytes
-
Objective: To investigate the effect of Larsucosterol on gene expression and cellular processes in human hepatocytes.
-
Methodology:
-
Cell Culture: Primary human hepatocytes or hepatocyte-derived cell lines (e.g., HepG2) are cultured under standard conditions. To mimic disease states, cells can be treated with high concentrations of glucose to induce a MASH-like phenotype.[5]
-
Treatment: Cultured hepatocytes are treated with varying concentrations of this compound for a specified duration.
-
RNA Sequencing (RNA-Seq): Total RNA is extracted from treated and control cells. Following library preparation, RNA sequencing is performed to analyze genome-wide changes in gene expression.[5]
-
DNA Methylation Analysis: Genomic DNA is isolated, and techniques such as bisulfite sequencing are employed to determine the methylation status of CpG islands in the promoter regions of target genes.[5]
-
-
Key Findings: In a high-glucose-induced model of MASH in human hepatocytes, Larsucosterol was found to inhibit DNMTs, leading to the demethylation and upregulation of 1,074 genes. These genes were associated with key signaling pathways including MAPK-ERK and calcium-AMPK, resulting in decreased lipid biosynthesis.[5]
In Vivo Animal Models
-
Objective: To evaluate the therapeutic efficacy of Larsucosterol in animal models of acute liver injury.
-
Methodology:
-
Lipopolysaccharide (LPS)-Induced Endotoxemia Model:
-
Animal Model: C57Bl/6 mice are commonly used.
-
Induction of Injury: A sublethal dose of LPS (e.g., from Escherichia coli O111:B4) is administered via intraperitoneal injection to induce a systemic inflammatory response and liver injury.[8]
-
Treatment: Larsucosterol is administered, often intravenously, at various doses and time points relative to the LPS challenge.
-
Outcome Measures: Survival rates are monitored. Serum levels of liver enzymes (ALT, AST) and inflammatory cytokines (TNF-α, IL-6) are measured. Liver tissue is collected for histological analysis.[1]
-
-
Acetaminophen (APAP)-Induced Liver Injury Model:
-
Animal Model: Mice are fasted overnight before APAP administration to enhance toxicity.
-
Induction of Injury: A toxic dose of APAP is administered via intraperitoneal injection.[9]
-
Treatment: Larsucosterol is administered before or after the APAP challenge.
-
Outcome Measures: Similar to the LPS model, survival, serum biomarkers, and liver histology are assessed.[1]
-
-
-
Key Findings: Administration of Larsucosterol has been shown to reduce mortality and attenuate liver injury in both LPS- and acetaminophen-induced animal models.[1] It has been observed to decrease serum levels of ALT and AST.[1]
dot
Caption: Preclinical experimental workflow for Larsucosterol.
Clinical Trial Data in Alcohol-Associated Hepatitis
Larsucosterol has been evaluated in clinical trials for the treatment of severe alcohol-associated hepatitis (AH). The Phase 2b AHFIRM trial was a randomized, double-blind, placebo-controlled, international, multi-center study.[4]
AHFIRM Phase 2b Trial Design
-
Population: 307 patients with severe AH.[4]
-
Treatment Arms:
-
Placebo + Standard of Care (SOC) (with or without methylprednisolone at investigator's discretion) (n=103)
-
Larsucosterol 30 mg + SOC (without steroids) (n=102)
-
Larsucosterol 90 mg + SOC (without steroids) (n=102)[4]
-
-
Primary Endpoint: 90-day mortality or liver transplant.[4]
-
Key Secondary Endpoint: 90-day survival.[4]
AHFIRM Phase 2b Trial Results
While the trial did not meet its primary endpoint of a statistically significant reduction in 90-day mortality or liver transplant, it showed clinically meaningful trends in reducing 90-day mortality.[4]
| Outcome (90-Day) | Placebo (n=103) | Larsucosterol 30 mg (n=102) | Larsucosterol 90 mg (n=102) |
| Mortality Rate (Global) | 24.3% (25/103) | 14.7% (15/102) | 16.7% (17/102) |
| Mortality Reduction vs. Placebo (Global) | - | 41% (p=0.068) | 35% (p=0.124) |
| Mortality Rate (U.S. Patients) | 27.3% (21/77) | 10.9% (8/73) | 13.0% (10/77) |
| Mortality Reduction vs. Placebo (U.S. Patients) | - | 57% (p=0.014) | 58% (p=0.008) |
Data compiled from multiple sources.[3][4][10]
Larsucosterol was generally safe and well-tolerated in the AHFIRM trial, with the number of treatment-emergent adverse events being similar between the larsucosterol and placebo groups.[4]
Conclusion and Future Directions
This compound represents a novel therapeutic approach for liver diseases, targeting the epigenetic dysregulation that contributes to their pathogenesis. Its mechanism as a DNMT inhibitor, leading to the modulation of key signaling pathways involved in metabolism, inflammation, and cell survival, is supported by preclinical evidence. While the Phase 2b AHFIRM trial in severe AH did not meet its primary endpoint, the observed trends in mortality reduction, particularly in the U.S. patient population, are encouraging.[3][4]
Future research should focus on further elucidating the specific gene targets of Larsucosterol and their roles in different liver pathologies. A Phase 3 registrational trial for Larsucosterol in AH is planned, which will be crucial in determining its definitive clinical efficacy and safety profile.[3] The potential of Larsucosterol in other liver diseases, such as MASH, also warrants further investigation.[1] The development of this epigenetic modulator holds promise for providing a much-needed therapeutic option for patients with severe and life-threatening liver diseases.
References
- 1. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenetic therapy for alcoholic hepatitis: can larsucosterol change the treatment landscape? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DURECT Corporation Announces Phase 3 Registrational Trial Design for Larsucosterol in Alcohol-associated Hepatitis [prnewswire.com]
- 4. durect.com [durect.com]
- 5. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Larsucosterol for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]
- 10. durect.com [durect.com]
Epigenetic Modulation by Larsucosterol Sodium: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larsucosterol sodium (formerly DUR-928) is an endogenous, sulfated oxysterol that has emerged as a promising therapeutic agent with a novel mechanism of action centered on epigenetic modulation. As an inhibitor of DNA methyltransferases (DNMTs), larsucosterol has demonstrated the ability to alter gene expression profiles, impacting key cellular pathways involved in inflammation, lipid metabolism, and cell survival.[1][2] This technical guide provides an in-depth overview of the epigenetic modulatory effects of larsucosterol, summarizing key preclinical and clinical findings, detailing relevant experimental methodologies, and visualizing the implicated signaling pathways.
Introduction: The Epigenetic Landscape of Disease
Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. Dysregulation of these epigenetic marks is increasingly recognized as a key driver in the pathophysiology of a wide range of diseases, including metabolic disorders, inflammatory conditions, and cancer. DNA hypermethylation, in particular, can lead to the silencing of tumor suppressor genes and other protective genes, contributing to disease progression. This compound has been identified as an epigenetic modulator that can reverse such aberrant hypermethylation, offering a novel therapeutic strategy.[1][2]
Mechanism of Action: Inhibition of DNA Methyltransferases
Larsucosterol functions as a direct inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. Specifically, it has been shown to inhibit the activity of DNMT1, DNMT3a, and DNMT3b.[3] This inhibition leads to the passive demethylation of DNA, as the methylation marks are not faithfully propagated during cell division.
Quantitative Data on DNMT Inhibition
Enzyme kinetic studies have determined the half-maximal inhibitory concentrations (IC50) of larsucosterol for the following DNA methyltransferases:
| DNA Methyltransferase | IC50 (μM) |
| DNMT1 | 4.04[3] |
| DNMT3a | 3.03[3] |
| DNMT3b | 9.05[3] |
Table 1: IC50 values of larsucosterol for DNA methyltransferases.[3]
Downstream Epigenetic and Transcriptional Effects
The inhibition of DNMTs by larsucosterol leads to significant changes in the epigenome and transcriptome. In a model of high glucose-induced metabolic dysfunction-associated steatotic liver disease (MASLD) in human hepatocytes, larsucosterol treatment resulted in the demethylation of promoter regions of 1,074 genes.[3][4] This widespread demethylation is associated with the upregulation of genes involved in critical cellular signaling pathways, including the MAPK-ERK and calcium-AMPK pathways.[4]
RNA-Seq analysis of hepatocytes treated with larsucosterol revealed a significant modulation of gene expression. Genes associated with cell survival, anti-apoptosis, and antioxidant functions were significantly upregulated, while genes involved in lipid biosynthesis were downregulated.[4]
Impact on Cellular Signaling Pathways
The epigenetic reprogramming induced by larsucosterol has profound effects on key signaling pathways that are often dysregulated in disease states.
MAPK-ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Evidence suggests that DNMT1 activity can be modulated by ERK/MAPK signaling, and in turn, DNMT1 can influence the expression of components of this pathway.[5][6][7][8] By inhibiting DNMT1, larsucosterol is proposed to upregulate key genes within the MAPK-ERK pathway, contributing to its pro-survival effects.[4]
References
- 1. Epigenetic therapy for alcoholic hepatitis: can larsucosterol change the treatment landscape? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Phosphoproteomic profiling identifies DNMT1 as a key substrate of beta IV spectrin-dependent ERK/MAPK signaling in suppressing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. activated-mek-erk-pathway-drives-widespread-and-coordinated-overexpression-of-uhrf1-and-dnmt1-in-cancer-cells - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
Larsucosterol Sodium: A Novel Epigenetic Modulator Targeting DNA Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larsucosterol sodium (also known as DUR-928) is an endogenous, sulfated oxysterol currently under investigation as a first-in-class epigenetic modulator.[1][2] It has garnered significant attention for its potential therapeutic applications in acute organ injuries and chronic liver diseases, most notably alcohol-associated hepatitis (AH).[3][4] The primary mechanism of action of larsucosterol is the inhibition of DNA methyltransferases (DNMTs), key enzymes responsible for DNA methylation.[1][5] By inhibiting DNMT1, DNMT3a, and DNMT3b, larsucosterol modulates the expression of genes involved in critical cellular pathways, including stress responses, cell survival, inflammation, and lipid metabolism.[5][6][7] This technical guide provides a comprehensive overview of this compound, focusing on its function as a DNMT inhibitor, and summarizes key quantitative data from clinical trials and detailed experimental protocols.
Introduction to this compound
Larsucosterol is a small molecule and a new chemical entity (NCE) that acts as an epigenetic regulator, meaning it can alter gene expression without changing the underlying DNA sequence.[1][7] DNA hypermethylation, an epigenetic modification, is associated with the pathophysiology of various diseases, including AH, where it leads to transcriptomic reprogramming and cellular dysfunction.[5][6] Studies have shown an increased expression of DNMT1 and DNMT3a in patients with severe AH.[4] Larsucosterol directly addresses this by binding to and inhibiting the activity of DNMTs.[1][5] This inhibition is proposed to improve cell survival, reduce inflammation, and decrease lipotoxicity.[1][7]
Chemical Properties:
-
IUPAC Name: sodium [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate.[8]
-
Synonyms: DUR-928 sodium, Sodium larsucosterol.[8]
Mechanism of Action: DNMT Inhibition
Larsucosterol functions as a pan-inhibitor of DNA methyltransferases, targeting DNMT1, DNMT3a, and DNMT3b.[3][5] In pathological states like severe alcohol-associated hepatitis, the activity of these enzymes is elevated, leading to hypermethylation of DNA.[1][4] This hypermethylation can "silence" the transcription of essential genes required for cellular repair and survival.[10]
By inhibiting DNMTs, larsucosterol prevents this gene silencing, allowing for the expression of genes involved in crucial signaling pathways.[5][10] The downstream effects include:
-
Improved Cell Survival and Reduced Cell Death: Modulation of genes that regulate apoptosis and cellular stress responses.[6]
-
Reduced Inflammation: Altering the expression of pro-inflammatory genes.[6]
-
Decreased Lipotoxicity: Regulating genes involved in lipid biosynthesis and metabolism.[6][7]
Caption: Proposed Mechanism of Action of this compound.
Quantitative Data from Clinical Trials
Larsucosterol has been evaluated in multiple clinical trials, primarily for alcohol-associated hepatitis (AH). The most significant data comes from the Phase 2b AHFIRM trial and a preceding Phase 2a study.
Table 1: Phase 2b AHFIRM Trial - Efficacy Results (90-Day Outcomes)[4][5][11]
| Outcome | Placebo (Standard of Care) | Larsucosterol 30 mg | Larsucosterol 90 mg |
| Global Population | |||
| 90-Day Mortality | 24.3% (25/103) | 14.7% (15/102) | 16.7% (17/102) |
| Mortality Reduction vs. Placebo | - | 41% (p=0.070) | 35% (p=0.126) |
| 90-Day Mortality or Transplant | Not Statistically Significant | Not Statistically Significant | Not Statistically Significant |
| U.S. Population (76% of Patients) | |||
| 90-Day Mortality | 27.3% (21/77) | 11.0% (8/73) | 13.0% (10/77) |
| Mortality Reduction vs. Placebo | - | 57% (p=0.014) | 58% (p=0.008) |
Table 2: Phase 2a Open-Label Trial - Key Findings[12][13]
| Parameter | Result |
| Patient Population | 19 subjects with moderate to severe AH |
| Doses Evaluated | 30 mg, 90 mg, 150 mg (IV infusion) |
| 28-Day Survival | 100% (19/19) survived the study period |
| Lille Score at Day 7 | <0.45 in 89% of evaluable subjects (16/18), indicating treatment response |
| MELD Score | Reductions from baseline observed at Day 28 |
| Serum Total Bilirubin | Notable decline from baseline to Day 7 and Day 28 |
| Safety | Well-tolerated with no drug-related serious adverse events |
Experimental Protocols
Detailed methodologies for key clinical trials provide insight into the evaluation of larsucosterol's safety and efficacy.
Phase 2b AHFIRM Trial (NCT04563026) Protocol[4][11]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[4][11]
-
Patient Population: 307 patients with severe alcohol-associated hepatitis (MELD score >20).[5][11]
-
Randomization: Patients were assigned in a 1:1:1 ratio to one of three arms.[11]
-
Larsucosterol 30 mg + Standard of Care (SOC)
-
Larsucosterol 90 mg + Standard of Care (SOC)
-
Placebo + Standard of Care (SOC), with or without corticosteroids at the investigator's discretion.[11]
-
-
Intervention:
-
Primary Endpoint: 90-day mortality or liver transplant rate.[5][11]
Caption: Workflow of the Phase 2b AHFIRM Clinical Trial.
Phase 2a Trial (Part of NCT01809132) Protocol[12]
-
Study Design: A multicenter, open-label, dose-escalation study.[12]
-
Patient Population: 19 subjects with a clinical diagnosis of moderate (MELD 11-20) or severe (MELD 21-30) AH.[12]
-
Intervention:
-
Primary Objectives: To evaluate the safety, pharmacokinetics (PK), and efficacy signals of larsucosterol.[12]
-
Efficacy Signals: Lille score at Day 7, change in MELD score and serum total bilirubin from baseline, and 28-day mortality.[12]
Future Directions and Conclusion
The clinical data, particularly from the U.S. cohort of the AHFIRM trial, provide a strong rationale for advancing larsucosterol into Phase 3 registration trials for alcohol-associated hepatitis, with 90-day mortality as a primary endpoint.[5] The FDA has granted Breakthrough Therapy designation to larsucosterol for the treatment of severe AH, highlighting its potential to address a critical unmet medical need.[1][13]
References
- 1. durect.com [durect.com]
- 2. DURECT Corporation Announces Phase 3 Registrational Trial Design for Larsucosterol in Alcohol-associated Hepatitis [prnewswire.com]
- 3. This compound by DURECT for Alcoholic Hepatitis: Likelihood of Approval [pharmaceutical-technology.com]
- 4. durect.com [durect.com]
- 5. durect.com [durect.com]
- 6. DURECT reports positive results from phase 2b AHFIRM trial of larsucosterol in alcohol-associated hepatitis [clival.com]
- 7. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- 8. This compound | C27H45NaO5S | CID 25208970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Larsucosterol for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DURECT Corporation Receives FDA Breakthrough Therapy Designation for Larsucosterol in Alcohol-Associated Hepatitis [prnewswire.com]
Larsucosterol Sodium: A Technical Guide to its Chemical Structure, Properties, and Epigenetic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larsucosterol Sodium, also known as DUR-928, is an endogenous, sulfated oxysterol currently under investigation as a therapeutic agent for acute organ injuries and chronic liver diseases. As an epigenetic modulator, its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to downstream effects on gene expression related to inflammation, lipid metabolism, and cell survival. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its role as a DNMT inhibitor. Detailed summaries of key experimental findings and clinical trial data are presented, alongside conceptual experimental protocols and visualizations of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is the sodium salt of 25-hydroxycholesterol-3-sulfate (25HC3S). Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | Cholest-5-ene-3,25-diol, 3-(hydrogen sulfate), sodium salt (1:1), (3β)-[1] |
| Synonyms | DUR-928 sodium, Sodium larsucosterol[1] |
| CAS Number | 1174047-40-5[1] |
| UNII | 71A5JOPBE8[1] |
| Molecular Formula | C27H45NaO5S[1] |
| InChIKey | OEGAOHNRCSZIRO-KSGNISEOSA-M |
| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--OS(=O)(=O)[O-])C)C.[Na+] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 504.7 g/mol | [1] |
| Monoisotopic Mass | 504.28853999 Da | PubChem |
| Topological Polar Surface Area | 95 Ų | PubChem |
| Heavy Atom Count | 34 | PubChem |
| Defined Stereocenter Count | 8 | |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
Mechanism of Action: Epigenetic Modulation via DNMT Inhibition
Larsucosterol acts as an epigenetic modulator by inhibiting the activity of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[2][3] In pathological states such as alcohol-associated hepatitis (AH), there is an observed increase in DNMT expression and subsequent DNA hypermethylation. This epigenetic alteration leads to the silencing of genes crucial for cellular homeostasis, including those involved in stress responses, cell survival, and lipid metabolism.
By inhibiting DNMTs, Larsucosterol reduces DNA hypermethylation, thereby restoring the expression of these critical genes.[2][3] This modulation of gene expression is believed to result in improved cell survival, reduced inflammation, and decreased lipotoxicity.[2][3]
Experimental Protocols
While specific, detailed proprietary protocols for the characterization of this compound are not publicly available, this section outlines the general methodologies that would be employed in a research setting to investigate its key pharmacological activities.
DNA Methyltransferase (DNMT) Inhibition Assay (Conceptual Workflow)
This conceptual workflow describes a typical in vitro assay to determine the inhibitory activity of this compound on DNMT enzymes.
Methodology:
-
Preparation:
-
Recombinant human DNMT1, DNMT3a, or DNMT3b enzyme is prepared in an appropriate assay buffer.
-
A universal DNA methyltransferase substrate (e.g., poly(dI-dC)) is coated onto a microplate.
-
S-adenosylmethionine (SAM), the methyl group donor, is prepared.
-
This compound is serially diluted to various concentrations.
-
-
Reaction:
-
The DNMT enzyme is pre-incubated with the different concentrations of this compound or a vehicle control.
-
The enzymatic reaction is initiated by adding the DNA substrate and SAM to the enzyme-inhibitor mixture.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
-
Detection:
-
The plate is washed to remove unreacted components.
-
A primary antibody specific for 5-methylcytosine is added, followed by a secondary enzyme-linked antibody.
-
A colorimetric or fluorometric substrate is added, and the signal is measured using a plate reader.
-
-
Analysis:
-
The percentage of DNMT inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the log of the inhibitor concentration.
-
Clinical Development and Efficacy Data
This compound has undergone several clinical trials, primarily for the treatment of alcohol-associated hepatitis (AH). The Phase 2b AHFIRM trial is a key study providing significant data on its safety and efficacy.
Table 3: Summary of Key Clinical Trial Findings for this compound in Alcohol-Associated Hepatitis (AHFIRM Phase 2b Trial)
| Parameter | Details |
| Trial Design | Randomized, double-blind, placebo-controlled, multicenter |
| Patient Population | 307 patients with severe alcohol-associated hepatitis |
| Treatment Arms | 1. Larsucosterol 30 mg2. Larsucosterol 90 mg3. Placebo (Standard of Care) |
| Primary Endpoint | 90-day mortality or liver transplant |
| Key Secondary Endpoint | 90-day mortality |
| Overall Mortality Reduction (90 days) | - 30 mg dose: 41% reduction (p=0.070)- 90 mg dose: 35% reduction (p=0.126)[4][5] |
| Mortality Reduction in U.S. Patients (90 days) | - 30 mg dose: 57% reduction (p=0.014)- 90 mg dose: 58% reduction (p=0.008)[5] |
| Safety Profile | Well-tolerated with fewer treatment-emergent adverse events compared to placebo.[5] |
Note: While the primary endpoint of mortality or transplant at 90 days did not reach statistical significance for the overall population, the clinically meaningful trend in mortality reduction, particularly in the U.S. patient cohort, is a significant finding.[4][5]
Clinical Trial Protocol: Phase 2b AHFIRM Study (NCT04563026)
-
Objective: To evaluate the safety and efficacy of Larsucosterol in patients with severe alcohol-associated hepatitis.
-
Inclusion Criteria (abbreviated):
-
Age ≥ 18 years
-
Clinical diagnosis of alcoholic hepatitis
-
Maddrey's Discriminant Function (MDF) score ≥ 32
-
Model for End-Stage Liver Disease (MELD) score between 21 and 30
-
-
Exclusion Criteria (abbreviated):
-
Active infection
-
Uncontrolled gastrointestinal bleeding
-
Serum creatinine > 2.5 mg/dL
-
-
Treatment Administration:
-
Larsucosterol (30 mg or 90 mg) or placebo administered as an intravenous infusion.
-
A second dose was administered after 72 hours if the patient remained hospitalized.[6]
-
Conclusion
This compound is a promising therapeutic candidate with a novel epigenetic mechanism of action. Its ability to inhibit DNA methyltransferases and subsequently modulate gene expression addresses key pathological processes in diseases such as alcohol-associated hepatitis. The available chemical, preclinical, and clinical data provide a strong rationale for its continued development. Further research into its broad-spectrum activities as an epigenetic modulator may uncover additional therapeutic applications. This technical guide serves as a foundational resource for scientists and researchers involved in the study and development of this innovative molecule.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. DURECT Announces Peer-Reviewed Article Accepted for Publication with Additional Data from Previously Completed Phase 2a Study of Larsucosterol in Alcohol-Associated Hepatitis [prnewswire.com]
- 3. durect.com [durect.com]
- 4. durect.com [durect.com]
- 5. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- 6. durect.com [durect.com]
Larsucosterol Sodium: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larsucosterol Sodium (also known as DUR-928) is an endogenous, sulfated oxysterol that has emerged as a promising therapeutic agent for acute and chronic liver diseases, particularly alcohol-associated hepatitis (AH). It functions as an epigenetic modulator by inhibiting DNA methyltransferases (DNMTs), thereby influencing gene expression pathways critical for cell survival, inflammation, and lipid metabolism. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, presenting key data and experimental protocols for the scientific community.
Discovery
Larsucosterol is the sodium salt of 25-hydroxycholesterol 3-sulfate (25HC3S), an endogenous cholesterol derivative.[1] Its discovery was a result of research into the function of the mitochondrial cholesterol transporter protein, steroidogenic acute regulatory protein (STARD1).[1] Overexpression of STARD1 in cells led to the identification of 25HC3S within the cell nucleus, suggesting a role as a signaling molecule.[1] Subsequent functional studies revealed its ability to reduce intracellular lipid accumulation, decrease inflammatory mediators, and suppress apoptosis, highlighting its therapeutic potential.[1] Endogenous 25HC3S has been identified in multiple species, including humans, indicating a conserved biological role.[1]
Synthesis of this compound
This compound is a synthetic form of the naturally occurring 25HC3S.[2] While the precise, industrial-scale synthesis protocol for this compound is proprietary, the general chemical process involves two key steps: the sulfation of 25-hydroxycholesterol and the subsequent formation of the sodium salt.
A plausible synthetic route would involve:
-
Sulfation: Reacting 25-hydroxycholesterol with a sulfating agent, such as a sulfur trioxide-pyridine complex, in an appropriate aprotic solvent. This step selectively adds a sulfate group to the 3-hydroxyl position of the sterol backbone.
-
Neutralization and Salt Formation: The resulting sulfuric acid monoester is then neutralized with a sodium base, such as sodium hydroxide or sodium bicarbonate, to form the stable sodium salt, this compound.
-
Purification: The final product is purified using standard techniques like crystallization or chromatography to achieve the high purity required for pharmaceutical applications.
The final drug product for injection is a sterile solution of this compound (30 mg/mL) formulated with hydroxypropyl betadex (240 mg/mL) to enhance solubility and stability.[1]
Mechanism of Action: Epigenetic Modulation
Larsucosterol acts as an epigenetic modulator by inhibiting the activity of DNA methyltransferases, specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3][4][5][6] In pathological states like alcohol-associated hepatitis, there is an observed increase in DNMT expression and subsequent DNA hypermethylation.[1][3] This epigenetic alteration leads to the silencing of genes essential for cellular repair, stress response, and metabolism, contributing to cellular dysfunction and liver failure.[3][7]
Larsucosterol intervenes by binding to and inhibiting these DNMTs.[2][5] This inhibition reverses the aberrant DNA hypermethylation, allowing for the re-expression of critical genes.[3][4] The downstream effects include:
-
Improved Cell Survival: Suppression of apoptotic pathways.[1]
-
Reduced Inflammation: Decreased production of inflammatory mediators.[1]
-
Decreased Lipotoxicity: Inhibition of lipid biosynthesis and reduction of intracellular lipid accumulation.[1][3][4]
This mechanism provides a strong rationale for its development in treating conditions characterized by epigenetic dysregulation, such as AH and other acute organ injuries.[3][5]
Clinical Development and Efficacy
Larsucosterol has undergone several clinical trials, primarily focusing on its safety and efficacy in patients with alcohol-associated hepatitis (AH).
Phase 2a Study
This multicenter, open-label, dose-escalation study provided the initial human efficacy signals for Larsucosterol in AH.
Table 1: Key Efficacy Signals from Phase 2a Study in Severe AH
| Parameter | Observation | Source |
|---|---|---|
| Lille Score (Day 7) | <0.45 in 89% of subjects, indicating a response to therapy.[1] | [1] |
| Statistically significant improvement vs. standard of care (SOC).[1] | [1] | |
| Serum Bilirubin | Notable decline from baseline to Day 7 and Day 28.[1] | [1] |
| MELD Score | Reduced at Day 28 compared to baseline.[1] | [1] |
| 28-Day Survival | 100% survival in all 19 subjects treated.[1] |[1] |
Phase 2b AHFIRM Trial
The AHFIRM trial was a larger, randomized, double-blind, placebo-controlled study designed to further evaluate the safety and efficacy of Larsucosterol in patients with severe AH.[3]
Table 2: Topline Results of the Phase 2b AHFIRM Trial (n=307)
| Endpoint | 30 mg Larsucosterol vs. SOC | 90 mg Larsucosterol vs. SOC | Source |
|---|---|---|---|
| 90-Day Mortality or Transplant | Did not achieve statistical significance.[3][4][8] | Did not achieve statistical significance.[3][4][8] | [3][4][8] |
| 90-Day Mortality (Overall) | 41% reduction (p=0.070).[3][4] | 35% reduction (p=0.126).[3][4] | [3][4] |
| 90-Day Mortality (U.S. Patients, 76% of total) | 57% reduction (p=0.014).[3] | 58% reduction (p=0.008).[3] |[3] |
The trial did not meet its primary endpoint of a statistically significant reduction in mortality or liver transplant at 90 days.[8] However, it showed a compelling and clinically meaningful trend in reducing 90-day mortality, especially in the large U.S. patient population.[3][4] Larsucosterol was also found to be safe and well-tolerated.[3]
Experimental Protocols
Phase 2a Clinical Trial Protocol
-
Study Design: A multicenter, open-label, dose-escalation study conducted in two parts (Part A: moderate AH, Part B: severe AH).[1]
-
Patient Population: 19 subjects with a clinical diagnosis of AH. Disease severity was stratified by Model for End-Stage Liver Disease (MELD) score (Moderate: 11-20, Severe: 21-30).[1]
-
Dosing Regimen: Subjects received one or two intravenous (IV) infusions of Larsucosterol (72 hours apart) at doses of 30, 90, or 150 mg.[1] The drug was diluted in 100 mL of sterile saline or 5% dextrose and infused over 2 hours.[1]
-
Primary Objectives: To evaluate the safety, pharmacokinetics (PK), and efficacy signals of Larsucosterol.[1]
-
Key Endpoints: Safety and tolerability, PK parameters, Lille score at day 7, change in MELD score and serum bilirubin from baseline, and 28-day mortality.[1]
-
Sample Analysis: Plasma concentrations of Larsucosterol were measured using a validated solid-phase extraction and high-performance liquid chromatography/mass spectrometry (HPLC/MS) method with a calibration range of 2–500 ng/mL.[1]
Phase 2b (AHFIRM) Clinical Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[3]
-
Patient Population: 307 patients with severe AH.[3]
-
Dosing Regimen: Patients were randomly assigned (1:1:1) to receive either 30 mg of Larsucosterol, 90 mg of Larsucosterol, or a placebo.[8] A second dose was administered after 72 hours if the patient remained hospitalized.[8] All patients received investigator-determined standard of care (SOC), which could include corticosteroids.[8]
-
Primary Endpoint: Mortality or liver transplantation rate at 90 days.[3][8]
Conclusion
This compound is a first-in-class epigenetic modulator with a well-defined mechanism of action targeting the underlying pathophysiology of diseases like alcohol-associated hepatitis. Discovered as an endogenous signaling molecule, its development has progressed through rigorous clinical evaluation. While the Phase 2b AHFIRM trial did not meet its primary endpoint, the compelling survival trends, particularly in the U.S. cohort, and its excellent safety profile provide a strong rationale for continued investigation in a Phase 3 registration trial.[3][4] As a potential first-ever approved therapy for severe AH, Larsucosterol holds significant promise for addressing a major unmet medical need.
References
- 1. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DURECT Completes Enrollment in Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis [prnewswire.com]
- 3. DURECT reports positive results from phase 2b AHFIRM trial of larsucosterol in alcohol-associated hepatitis [clival.com]
- 4. durect.com [durect.com]
- 5. durect.com [durect.com]
- 6. DURECT Corporation Announces Last Patient Last Visit in Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis [prnewswire.com]
- 7. google.com [google.com]
- 8. Larsucosterol for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Epigenetic Modulator Larsucosterol Sodium: A Deep Dive into its Preclinical Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larsucosterol Sodium (also known as DUR-928 or 25-hydroxycholesterol 3-sulfate), is an endogenous, sulfated oxysterol that is emerging as a promising therapeutic agent for a variety of acute and chronic liver diseases. Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), positioning it as a key epigenetic regulator.[1][2][3] By modulating DNA methylation, Larsucosterol influences the expression of genes involved in critical cellular processes, including stress responses, cell death and survival, and lipid biosynthesis.[1][2][3] This technical guide provides an in-depth summary of the preclinical pharmacodynamics of this compound, focusing on quantitative data from key in vivo and in vitro models, detailed experimental protocols, and visualization of its core signaling pathways.
Core Mechanism of Action: DNA Methyltransferase Inhibition
Larsucosterol acts as an inhibitor of DNA methyltransferases, specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3] In pathological states such as alcohol-associated hepatitis, DNA hypermethylation can lead to the silencing of protective genes. By inhibiting DNMTs, Larsucosterol is proposed to restore the expression of these genes, thereby improving cell survival, reducing inflammation, and decreasing lipotoxicity.[1][2][3]
dot digraph "Larsucosterol_Mechanism_of_Action" { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, size="7.6,4", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, penwidth=1.5];
// Nodes Larsucosterol [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNMTs [label="DNMT1, DNMT3a, DNMT3b", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Hypermethylation [label="DNA Hypermethylation", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Silencing [label="Protective Gene Silencing", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Dysfunction [label="Cellular Dysfunction\n(Inflammation, Lipotoxicity, Cell Death)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Restored Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Improved_Function [label="Improved Cellular Function\n(Anti-inflammatory, Reduced Lipotoxicity, Cell Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Larsucosterol -> DNMTs [label=" inhibits", color="#EA4335", fontcolor="#202124"]; DNMTs -> DNA_Hypermethylation [label=" promotes", color="#FBBC05", fontcolor="#202124"]; DNA_Hypermethylation -> Gene_Silencing [label=" leads to", color="#5F6368", fontcolor="#202124"]; Gene_Silencing -> Cellular_Dysfunction [label=" causes", color="#5F6368", fontcolor="#202124"]; Larsucosterol -> Gene_Expression [label=" promotes", color="#34A853", fontcolor="#202124"]; Gene_Expression -> Improved_Function [label=" results in", color="#34A853", fontcolor="#202124"]; } caption: "Larsucosterol's core mechanism of action."
Preclinical Pharmacodynamics: In Vivo Models
Acetaminophen-Induced Acute Liver Injury in Mice
In a mouse model of acetaminophen (APAP)-induced acute liver injury, Larsucosterol demonstrated significant protective effects.[4] Treatment with Larsucosterol led to a marked reduction in mortality and a decrease in key markers of liver damage.[4]
| Parameter | Control (APAP only) | Larsucosterol (25 mg/kg) + APAP | % Change vs. Control | Reference |
| Mortality Rate | High (not specified) | Significantly reduced | Not specified | [4] |
| Plasma LDH | Elevated | Significantly reduced | Not specified | [4] |
| Plasma AST | Elevated | Significantly reduced | Not specified | [4] |
| Plasma ALT | Elevated | Significantly reduced | Not specified | [4] |
| Hepatic MDA | Increased | Significantly decreased | Not specified | [4] |
| Hepatic ROS | Increased | Significantly decreased | Not specified | [4] |
-
Animal Model: Male C57BL/6 mice.
-
Induction of Injury: A single intraperitoneal (IP) injection of acetaminophen (350 mg/kg).
-
Treatment: A single IP injection of Larsucosterol (25 mg/kg) administered 30 minutes after the APAP challenge.
-
Endpoints: Mortality was monitored. Plasma levels of lactate dehydrogenase (LDH), aspartate aminotransferase (AST), and alanine aminotransferase (ALT) were measured to assess liver injury. Hepatic levels of malondialdehyde (MDA) and reactive oxygen species (ROS) were determined to evaluate oxidative stress.[4]
Lipopolysaccharide-Induced Acute Liver Failure in Mice
Larsucosterol also showed potent anti-inflammatory and hepatoprotective effects in a lipopolysaccharide (LPS)-induced mouse model of acute liver failure.
| Parameter | Control (LPS only) | Larsucosterol (25 mg/kg) + LPS | % Change vs. Control | Reference |
| Survival Rate | Low (not specified) | Significantly increased | Not specified | [5] |
| Serum ALT | Elevated | Significantly decreased | Not specified | [5] |
| Serum AST | Elevated | Significantly decreased | Not specified | [5] |
| Serum TNF-α | Elevated | Significantly decreased | Not specified | [5] |
| Serum IL-6 | Elevated | Significantly decreased | Not specified | [5] |
-
Animal Model: Male C57BL/6 mice.
-
Induction of Injury: A single intravenous (IV) injection of lipopolysaccharide.
-
Treatment: Intraperitoneal administration of Larsucosterol.
-
Endpoints: Survival rate was monitored. Serum levels of ALT, AST, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) were measured.[5]
dot digraph "In_Vivo_Experimental_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.8, size="7.6,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, penwidth=1.5];
// Nodes Animal_Model [label="Animal Model\n(e.g., C57BL/6 Mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; Injury_Induction [label="Induction of Liver Injury\n(e.g., APAP or LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_Group [label="Treatment Group:\nLarsucosterol Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control_Group [label="Control Group:\nVehicle Administration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endpoint_Analysis [label="Endpoint Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Survival Rate", fillcolor="#F1F3F4", fontcolor="#202124"]; Biomarkers [label="Serum Biomarkers\n(ALT, AST, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Histology [label="Liver Histopathology", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Animal_Model -> Injury_Induction [color="#5F6368", fontcolor="#202124"]; Injury_Induction -> Treatment_Group [color="#4285F4", fontcolor="#202124"]; Injury_Induction -> Control_Group [color="#EA4335", fontcolor="#202124"]; Treatment_Group -> Endpoint_Analysis [color="#34A853", fontcolor="#202124"]; Control_Group -> Endpoint_Analysis [color="#34A853", fontcolor="#202124"]; Endpoint_Analysis -> Survival [color="#5F6368", fontcolor="#202124"]; Endpoint_Analysis -> Biomarkers [color="#5F6368", fontcolor="#202124"]; Endpoint_Analysis -> Histology [color="#5F6368", fontcolor="#202124"]; } caption: "General workflow for in vivo preclinical studies."
Preclinical Pharmacodynamics: In Vitro Models
Human THP-1 Macrophages
In human THP-1-derived macrophages, Larsucosterol demonstrated anti-inflammatory properties by modulating key signaling pathways.
| Parameter | Control (LPS/TNFα only) | Larsucosterol + LPS/TNFα | % Change vs. Control | Reference |
| Nuclear NF-κB | Increased | Decreased | Not specified | [6][7] |
| Cytosolic IκBα | Decreased | Increased | Not specified | [6][7] |
| Nuclear PPARγ | Decreased | Increased | Not specified | [6][7] |
| IL-1β Expression | Increased | Decreased | Not specified | [3] |
| TNF-α Expression | Increased | Decreased | Not specified | [6] |
-
Cell Line: Human monocytic cell line THP-1, differentiated into macrophages.
-
Inflammatory Challenge: Cells were treated with lipopolysaccharide (LPS) and/or tumor necrosis factor-alpha (TNFα).
-
Treatment: Concomitant treatment with Larsucosterol.
-
Endpoints: Levels of nuclear factor-kappa B (NF-κB), inhibitor of kappa B alpha (IκBα), and peroxisome proliferator-activated receptor-gamma (PPARγ) in nuclear and cytosolic fractions were determined by Western blot. Expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and TNF-α was measured by qPCR or ELISA.[3][6][7]
Primary Rat Hepatocytes
In primary rat hepatocytes, Larsucosterol and its precursor, 25-hydroxycholesterol (25HC), showed opposing effects on lipid metabolism and inflammatory responses.
| Parameter | 25HC Treatment | Larsucosterol (25HC3S) Treatment | Reference |
| Nuclear LXR | Increased | Decreased | [1] |
| Nuclear SREBP-1 | Increased | Decreased | [1] |
| ACC1 mRNA | Increased | Decreased | [1] |
| FAS mRNA | Increased | Decreased | [1] |
| Cytoplasmic IκBα | Decreased | Increased | [1] |
| NF-κB Nuclear Translocation | Increased | Decreased | [1] |
-
Cell Model: Primary hepatocytes isolated from rats.
-
Treatment: Cells were treated with either 25-hydroxycholesterol (25HC) or Larsucosterol (25HC3S).
-
Endpoints: Protein levels of liver X receptor (LXR) and sterol regulatory element-binding protein-1 (SREBP-1) in nuclear extracts were measured. mRNA expression of acetyl-CoA carboxylase 1 (ACC1) and fatty acid synthase (FAS) was quantified by qPCR. Levels of IκBα in the cytoplasm and the nuclear translocation of NF-κB were also assessed.[1]
Signaling Pathways Modulated by Larsucosterol
Larsucosterol's therapeutic effects are mediated through the modulation of several interconnected signaling pathways. Its primary action as a DNMT inhibitor leads to the upregulation of genes that influence inflammatory and metabolic pathways.
dot digraph "Larsucosterol_Signaling_Pathways" { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=1.0, size="7.6,6", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, penwidth=1.5];
// Nodes Larsucosterol [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNMT_Inhibition [label="DNMT Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Upregulation [label="Upregulation of\nProtective Genes", fillcolor="#34A853", fontcolor="#FFFFFF"];
PPARg [label="PPARγ Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; LXR_SREBP [label="LXR/SREBP-1c Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_ERK [label="MAPK-ERK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K-Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"];
Inflammation [label="< Reduced Inflammation >", shape=oval, style=filled, fillcolor="#34A853"]; Lipid_Metabolism [label="< Improved Lipid Metabolism >", shape=oval, style=filled, fillcolor="#34A853"]; Cell_Survival [label="< Enhanced Cell Survival >", shape=oval, style=filled, fillcolor="#34A853"];
// Edges Larsucosterol -> DNMT_Inhibition [color="#EA4335", fontcolor="#202124"]; DNMT_Inhibition -> Gene_Upregulation [color="#34A853", fontcolor="#202124"];
Gene_Upregulation -> PPARg [color="#5F6368", fontcolor="#202124"]; Gene_Upregulation -> LXR_SREBP [color="#5F6368", fontcolor="#202124"]; Gene_Upregulation -> MAPK_ERK [color="#5F6368", fontcolor="#202124"]; Gene_Upregulation -> PI3K_Akt [color="#5F6368", fontcolor="#202124"];
PPARg -> Inflammation [color="#34A853", fontcolor="#202124"]; LXR_SREBP -> Lipid_Metabolism [color="#34A853", fontcolor="#202124"]; MAPK_ERK -> Cell_Survival [color="#34A853", fontcolor="#202124"]; PI3K_Akt -> Cell_Survival [color="#34A853", fontcolor="#202124"]; } caption: "Signaling pathways modulated by Larsucosterol."
Conclusion
The preclinical data for this compound strongly support its role as a potent epigenetic modulator with significant therapeutic potential in the context of liver disease. Through the inhibition of DNA methyltransferases, Larsucosterol orchestrates a pharmacodynamic response characterized by reduced inflammation, improved lipid metabolism, and enhanced cell survival. The consistent findings across various in vivo and in vitro models provide a solid foundation for its ongoing clinical development. This in-depth guide, with its structured data, detailed protocols, and pathway visualizations, offers a comprehensive resource for researchers and drug development professionals engaged in the study of this novel therapeutic agent.
References
- 1. Regulation of hepatocyte lipid metabolism and inflammatory response by 25-hydroxycholesterol and 25-hydroxycholesterol-3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 25-Hydroxycholesterol-3-sulfate attenuates inflammatory response via PPARγ signaling in human THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 25-Hydroxycholesterol 3-Sulfate Recovers Acetaminophen Induced Acute Liver Injury via Stabilizing Mitochondria in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol metabolites alleviate injured liver function and decrease mortality in an LPS-induced mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfation of 25-hydroxycholesterol regulates lipid metabolism, inflammatory responses, and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Early-Phase Clinical Trial Data for Larsucosterol Sodium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larsucosterol Sodium (formerly DUR-928) is an endogenous, sulfated oxysterol and an epigenetic modulator under investigation for the treatment of severe alcohol-associated hepatitis (AH). As an inhibitor of DNA methyltransferases (DNMTs), larsucosterol modulates gene expression involved in critical cellular pathways, including stress responses, cell death and survival, and lipid biosynthesis.[1][2][3][4][5] This document provides a comprehensive technical guide to the early-phase clinical trial data for larsucosterol, focusing on quantitative data, experimental protocols, and the underlying mechanism of action.
Mechanism of Action
Larsucosterol functions by inhibiting the activity of DNA methyltransferases, specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3][4][5] In pathological conditions such as alcohol-associated hepatitis, there is an observed hypermethylation of DNA, leading to the silencing of genes crucial for cellular repair and survival. By inhibiting DNMTs, larsucosterol is proposed to reverse this hypermethylation, thereby restoring the expression of genes involved in reducing inflammation, mitigating cellular stress, and promoting cell survival.[1][2][3][4][5]
Early-Phase Clinical Trial Data
Phase 1 Clinical Trial in Healthy Volunteers
While specific quantitative pharmacokinetic (PK) data (Cmax, AUC, half-life) from Phase 1 trials in healthy volunteers are not publicly available in detail, a Phase 2a study in patients with AH reported that the Cmax and AUC of larsucosterol were increased by 2-fold and 6-fold, respectively, in AH patients compared to healthy volunteers from an earlier Phase 1 study.[6] This suggests a decreased clearance of the drug in patients with liver impairment.[6]
Phase 2a Clinical Trial in Alcohol-Associated Hepatitis
A Phase 2a open-label, dose-escalation trial evaluated the safety, pharmacokinetics, and efficacy signals of larsucosterol in 19 patients with moderate to severe AH.
Experimental Protocol:
-
Study Design: Open-label, multi-center, dose-escalation.
-
Patient Population: 19 adults with a clinical diagnosis of moderate (MELD score 11-20) or severe (MELD score 21-30) alcohol-associated hepatitis.
-
Dosing Regimen: Intravenous infusion of larsucosterol at doses of 30 mg, 90 mg, or 150 mg. A second dose was administered 72 hours after the first if the patient remained hospitalized.
-
Follow-up: 28 days.
-
Primary Objectives: To evaluate the safety and pharmacokinetics of larsucosterol.
-
Efficacy Endpoints: Lille score at day 7, change from baseline in serum total bilirubin and MELD score, and 28-day mortality.
Quantitative Data Summary:
| Outcome Measure | Result | Citation |
| Safety | No drug-related serious adverse events. | [7] |
| 28-Day Survival | 100% (19 out of 19 patients). | [6] |
| Pharmacokinetics | PK profiles were not affected by disease severity. | [6] |
| Lille Score at Day 7 | <0.45 in 89% of patients (16 out of 18 with samples). | [6] |
| Bilirubin Reduction (Day 28) | Statistically significant reduction from baseline. | [6] |
| MELD Score Reduction (Day 28) | Statistically significant reduction from baseline. | [6] |
Phase 2b (AHFIRM) Clinical Trial in Severe Alcohol-Associated Hepatitis
The AHFIRM trial was a randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of larsucosterol in patients with severe AH.
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, international, multi-center.
-
Patient Population: 307 patients with severe alcohol-associated hepatitis (Maddrey's discriminant function ≥ 32 and MELD score 21-30).
-
Treatment Arms:
-
Larsucosterol 30 mg + standard of care (SOC)
-
Larsucosterol 90 mg + SOC
-
Placebo + SOC (with or without methylprednisolone at investigator's discretion)
-
-
Dosing Regimen: Intravenous administration. A second dose was given after 72 hours if the patient was still hospitalized.
-
Primary Endpoint: 90-day incidence of mortality or liver transplantation.
-
Key Secondary Endpoint: 90-day survival.
Quantitative Data Summary:
| Endpoint | Placebo (n=103) | Larsucosterol 30 mg (n=102) | Larsucosterol 90 mg (n=102) | Citation |
| 90-Day Mortality or Liver Transplant (All Patients) | 25 deaths, 4 transplants | 15 deaths, 5 transplants | 17 deaths, 8 transplants | [8] |
| 90-Day Mortality Reduction (All Patients) | - | 41% (p=0.068) | 35% (p=0.124) | [8] |
| 90-Day Mortality Reduction (U.S. Patients) | - | 57% (p=0.014) | 58% (p=0.008) | [8] |
| Treatment-Emergent Adverse Events (TEAEs) | Similar across all groups, mostly related to hepatic disease. | Fewer TEAEs compared to placebo. | Fewer TEAEs compared to placebo. | [1][9][10] |
Conclusion
Early-phase clinical trials of this compound have demonstrated a favorable safety profile and promising efficacy signals in patients with alcohol-associated hepatitis. The Phase 2a trial showed improvements in key prognostic indicators, and the Phase 2b AHFIRM trial indicated a clinically meaningful trend towards reduced 90-day mortality, particularly in the U.S. patient population. The mechanism of action as a DNMT inhibitor provides a strong rationale for its therapeutic potential in diseases with epigenetic dysregulation. Further investigation in a Phase 3 registrational trial is planned to confirm these findings.
References
- 1. DURECT reports positive results from phase 2b AHFIRM trial of larsucosterol in alcohol-associated hepatitis [clival.com]
- 2. durect.com [durect.com]
- 3. durect.com [durect.com]
- 4. DURECT Corporation Announces Last Patient Last Visit in Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis [prnewswire.com]
- 5. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- 6. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. durect.com [durect.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. hcplive.com [hcplive.com]
Methodological & Application
Larsucosterol Sodium: Application Notes and Protocols for In Vivo Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larsucosterol (also known as DUR-928) is a novel, endogenous, sulfated oxysterol that acts as an epigenetic modulator. It is currently under investigation for the treatment of various acute and chronic liver diseases, including alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH). Larsucosterol functions as an inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3][4][5] By inhibiting these enzymes, larsucosterol reduces DNA hypermethylation, a process implicated in the pathophysiology of several diseases.[3][4] This epigenetic regulation modulates the expression of genes involved in critical cellular pathways, including those related to lipid metabolism, inflammatory responses, and cell survival.[1][3][4][6] Preclinical in vivo studies have demonstrated the therapeutic potential of larsucosterol in various animal models of liver injury.
Mechanism of Action
Larsucosterol's primary mechanism of action is the inhibition of DNMTs.[1][2] This inhibition leads to a decrease in DNA methylation, particularly at CpG sites in the promoter regions of genes. This epigenetic modification results in the upregulation of genes that are often silenced in disease states. The downstream effects of larsucosterol's activity include:
-
Regulation of Lipid Metabolism: Larsucosterol has been shown to downregulate lipid biosynthetic pathways.[6]
-
Anti-inflammatory Effects: It attenuates inflammatory responses.[6]
-
Promotion of Cell Survival: Larsucosterol enhances cell survival by inhibiting apoptosis.[6]
These effects are mediated through the modulation of key signaling pathways, including the MAPK-ERK and calcium-AMPK pathways.[6]
In Vivo Experimental Protocols
Acetaminophen (APAP)-Induced Acute Liver Injury Model
This model is used to study drug-induced liver injury. An overdose of acetaminophen leads to acute hepatic necrosis.
Experimental Workflow:
Protocol Details:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Fasting: Fast mice overnight (approximately 12-16 hours) before APAP administration.[7]
-
APAP Administration: Administer a single intraperitoneal (i.p.) injection of acetaminophen at a dose of 300-500 mg/kg.[7] APAP should be dissolved in warm, sterile saline.
-
Larsucosterol Administration: Administer larsucosterol via i.p. injection at a dose of 25 mg/kg.[8] The timing of administration can be varied relative to the APAP injection (e.g., 30 minutes post-APAP).[8]
-
Sample Collection: Collect blood and liver tissue samples at 24 hours post-APAP injection.[8]
-
Endpoints:
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH).[6][8]
-
Histological Analysis: Perform H&E staining of liver sections to assess the extent of necrosis.
-
Survival: Monitor survival rates over a specified period (e.g., 48 hours).[6]
-
| Parameter | Vehicle Control (APAP only) | Larsucosterol (25 mg/kg) + APAP |
| Serum ALT (U/L) | Significantly Elevated | Significantly Reduced |
| Serum AST (U/L) | Significantly Elevated | Significantly Reduced |
| Serum LDH (U/L) | Significantly Elevated | Significantly Reduced |
| Liver Necrosis | Extensive Centrilobular Necrosis | Markedly Reduced Necrosis |
| Survival Rate | Lower Survival | Significantly Increased Survival |
Lipopolysaccharide (LPS)-Induced Organ Injury Model
This model is used to study systemic inflammation and endotoxin-induced organ damage, including liver injury.
Protocol Details:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
LPS Administration: Administer a single i.p. injection of LPS from E. coli O111:B4 at a dose of 5 mg/kg.[6]
-
Larsucosterol Administration: Administer larsucosterol via intravenous (i.v.) injection at a dose of 1.5 mg/kg, co-injected with LPS.[6]
-
Endpoints:
| Parameter | Vehicle Control (LPS only) | Larsucosterol (1.5 mg/kg) + LPS |
| 24h Mortality Rate | High (e.g., ~80%) | Significantly Reduced (e.g., ~20%) |
| 96h Survival Rate (with treatment within 96h) | Low (e.g., 10%) | High (e.g., 90%) |
| Serum ALT, AST, LDH | Elevated | Significantly Reduced |
Diet-Induced Non-Alcoholic Steatohepatitis (NASH) Model
This model recapitulates the features of MASH, including steatosis, inflammation, and fibrosis.
Protocol Details:
-
Animals: Male C57BL/6J mice.
-
Model Induction: A common model is the STAM™ model, where mice receive a single subcutaneous injection of streptozotocin (200 µg) two days after birth, followed by a high-fat diet starting at 4 weeks of age.[9]
-
Larsucosterol Administration:
-
Endpoints:
-
Histological Analysis: H&E staining for NAFLD Activity Score (NAS) and Sirius Red staining for fibrosis quantification.[9]
-
Gene Expression Analysis: qPCR for fibrotic and inflammatory genes (e.g., Collagen 1a1, TNF-α).[9]
-
Biochemical Analysis: Measurement of liver triglycerides, total cholesterol, and free fatty acids.[6]
-
| Treatment Phase | Parameter | Vehicle Control | Larsucosterol (50 mg/kg) |
| Prophylactic (Wk 5-9) | NAFLD Activity Score (NAS) | Elevated | Significantly Reduced |
| Liver Fibrosis (% area) | Increased | Significantly Reduced | |
| Therapeutic (Wk 9-13) | Hepatocyte Ballooning | Present | Significantly Reduced |
| Liver Fibrosis (% area) | Established Fibrosis | Significantly Reduced | |
| Hepatic Collagen 1a1 Expression | Upregulated | Trend of Reduction |
Summary and Future Directions
Larsucosterol has demonstrated significant therapeutic potential in a range of preclinical in vivo models of liver disease. Its epigenetic mechanism of action, targeting DNA methylation, offers a novel approach to treating complex multifactorial diseases like AH and MASH. The protocols outlined above provide a framework for researchers to further investigate the efficacy and mechanisms of larsucosterol in various contexts of liver pathology. Future studies should aim to further elucidate the downstream targets of larsucosterol-mediated epigenetic regulation and to explore its potential in other organ injury models.
References
- 1. durect.com [durect.com]
- 2. DURECT Corporation Announces Publication of DUR-928's Mechanism of Action [prnewswire.com]
- 3. durect.com [durect.com]
- 4. durect.com [durect.com]
- 5. DURECT Corporation Announces Phase 3 Registrational Trial Design for Larsucosterol in Alcohol-associated Hepatitis [prnewswire.com]
- 6. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 25-Hydroxycholesterol 3-Sulfate Recovers Acetaminophen Induced Acute Liver Injury via Stabilizing Mitochondria in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. durect.com [durect.com]
Application Notes and Protocols for Testing Larsucosterol Sodium Efficacy in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larsucosterol (also known as DUR-928) is an endogenous, sulfated oxysterol that acts as an epigenetic modulator.[1][2][3][4][5][6][7] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[3][4][5][6][7] This inhibition leads to a reduction in DNA hypermethylation, which in turn modulates the expression of genes involved in critical cellular pathways related to stress responses, cell survival, lipid metabolism, and inflammation.[1][3][4][5][6][7] Preclinical and clinical studies have shown that Larsucosterol may improve cell survival, reduce inflammation, and decrease lipotoxicity, making it a promising therapeutic candidate for acute and chronic liver diseases such as alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH).[1][2]
These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy of Larsucosterol Sodium. The assays are designed to assess the compound's effects on key pathological features of liver disease, including hepatocyte steatosis (lipid accumulation) and macrophage-mediated inflammation.
Signaling Pathway of Larsucosterol
Larsucosterol's mechanism of action centers on the epigenetic regulation of gene expression. By inhibiting DNMTs, it prevents the addition of methyl groups to DNA, thereby reversing the hypermethylation-induced silencing of protective genes. This leads to the upregulation of genes involved in cellular repair, metabolism, and anti-inflammatory responses.
References
- 1. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. durect.com [durect.com]
- 4. durect.com [durect.com]
- 5. durect.com [durect.com]
- 6. durect.com [durect.com]
- 7. DURECT Corporation Announces Phase 3 Registrational Trial Design for Larsucosterol in Alcohol-associated Hepatitis [prnewswire.com]
Application Notes and Protocols for Intravenous Infusion of Larsucosterol Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larsucosterol Sodium (also known as DUR-928) is an endogenous, sulfated oxysterol and an epigenetic modulator currently under investigation for the treatment of severe alcohol-associated hepatitis (AH).[1] It functions by inhibiting DNA methyltransferases (DNMT1, DNMT3a, and 3b), which leads to the modulation of gene expression involved in cellular stress responses, survival, and lipid biosynthesis.[2][3][4] This document provides detailed application notes and protocols for the preparation of this compound for intravenous infusion, based on procedures utilized in clinical trials. These guidelines are intended for research and development purposes.
Physicochemical Properties and Formulation
This compound is the sodium salt of 25-hydroxycholesterol-3-sulfate (25HC3S).[5] The formulation used in clinical studies is a sterile solution containing 30 mg/mL of this compound and 240 mg/mL of hydroxypropyl betadex, a cyclodextrin used to enhance the solubility of hydrophobic compounds for intravenous administration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H45NaO5S | [6] |
| Molecular Weight | 504.7 g/mol | [6] |
| Code Designations | DUR-928 sodium | [6] |
| CAS Registry Number | 1174047-40-5 | [6] |
Experimental Protocols
The following protocols are derived from methodologies reported in clinical trials of this compound. Researchers should adapt these protocols based on their specific experimental needs and conduct appropriate stability and compatibility studies.
Materials and Equipment
-
This compound sterile solution (30 mg/mL)
-
Sterile saline (0.9% Sodium Chloride Injection, USP) or 5% Dextrose Injection, USP
-
Sterile syringes (1 mL, 3 mL, 5 mL, or other appropriate sizes)
-
Sterile needles
-
100 mL intravenous infusion bags
-
Aseptic workspace (e.g., laminar flow hood)
-
Personal protective equipment (gloves, lab coat)
Protocol for Preparation of Intravenous Infusion
This protocol describes the dilution of a 30 mg/mL this compound stock solution to prepare doses of 30 mg, 90 mg, and 150 mg for intravenous infusion.
1. Aseptic Preparation:
- Perform all procedures under aseptic conditions to ensure the sterility of the final infusion solution.
- Visually inspect the this compound stock solution for particulate matter and discoloration prior to use.
2. Withdrawal of this compound Stock Solution:
- Using a sterile syringe of appropriate size, withdraw the required volume of the 30 mg/mL this compound solution.
- For a 30 mg dose , withdraw 1 mL .[5][7]
- For a 90 mg dose , withdraw 3 mL .[5][7]
- For a 150 mg dose , withdraw 5 mL .[5][7]
3. Dilution in Intravenous Bag:
- Inject the withdrawn volume of this compound into a 100 mL intravenous bag containing either sterile saline (0.9% NaCl) or 5% dextrose.[5][7]
- Gently mix the contents of the infusion bag.
4. Final Concentration and Administration:
- The final volume of the infusion solution is approximately 101 mL, 103 mL, or 105 mL, depending on the dose.
- The infusion is typically administered intravenously over a period of 2 hours.[5][7]
Table 2: Dosing and Dilution of this compound for IV Infusion
| Dose of this compound | Volume of 30 mg/mL Stock Solution to Withdraw | Diluent | Final Infusion Volume (approx.) |
| 30 mg | 1 mL | 100 mL sterile saline or 5% dextrose | 101 mL |
| 90 mg | 3 mL | 100 mL sterile saline or 5% dextrose | 103 mL |
| 150 mg | 5 mL | 100 mL sterile saline or 5% dextrose | 105 mL |
Storage Conditions
-
Stock Solution: Specific storage conditions for the stock solution should be obtained from the manufacturer. In the absence of this information, sterile solutions are typically stored at controlled room temperature or refrigerated (2-8°C), protected from light.
-
Diluted Infusion Solution: The stability of the diluted solution should be determined experimentally. As a general practice for sterile preparations, administration should begin as soon as possible after preparation. If immediate use is not possible, the solution should be stored under conditions that minimize microbial growth and chemical degradation, typically refrigerated.
Mandatory Visualizations
Signaling Pathway of Larsucosterol
Caption: Mechanism of action of Larsucosterol.
Experimental Workflow for IV Infusion Preparation
Caption: Workflow for preparing Larsucosterol IV infusion.
Disclaimer
This document is intended for informational and research purposes only and is not a substitute for professional medical or laboratory guidance. The protocols described are based on published clinical trial data. Researchers are advised to consult the manufacturer's specifications for this compound and to perform their own validation, stability, and compatibility testing for their specific applications. Adherence to all applicable safety guidelines and regulations is essential.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Understanding the Effect of Hydroxypropyl‐β‐Cyclodextrin on Fenebrutinib Absorption in an Itraconazole–Fenebrutinib Drug–Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. durect.com [durect.com]
- 5. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Larsucosterol Sodium in Human Plasma using LC-MS/MS
Introduction
Larsucosterol is an endogenous sulfated oxysterol that acts as an epigenetic modulator by inhibiting DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b).[1][2] This mechanism, which involves the modulation of gene expression related to cellular stress, survival, and lipid biosynthesis, suggests its therapeutic potential in conditions like alcohol-associated hepatitis (AH).[1][2] As Larsucosterol progresses through clinical development, robust and reliable bioanalytical methods are essential for characterizing its pharmacokinetic profile in biological matrices.
This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Larsucosterol Sodium in human plasma. While specific validated methods for Larsucosterol are not publicly available, the protocol described herein is based on established principles for the analysis of small molecules and sterol-like compounds in biological fluids.[3][4][5][6]
Principle of the Method
The method involves the isolation of Larsucosterol and an internal standard (IS) from human plasma via protein precipitation followed by solid-phase extraction (SPE). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode with a heated electrospray ionization (HESI) source.[7] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Proposed Mechanism of Action of Larsucosterol
Larsucosterol's therapeutic effect is believed to stem from its ability to inhibit DNA methyltransferases. In pathological states like AH, hypermethylation of DNA can lead to the silencing of protective genes. By inhibiting DNMTs, Larsucosterol can reverse this hypermethylation, leading to the re-expression of genes that improve cell survival, reduce inflammation, and decrease lipotoxicity.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Larsucosterol-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Larsucosterol and the internal standard (IS) in methanol.
-
Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration standards and quality control (QC) samples.
Sample Preparation
The following workflow outlines the extraction of Larsucosterol from plasma samples.
LC-MS/MS Instrumentation and Conditions
-
HPLC System: Shimadzu Nexera or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 3 µm)
-
Column Temperature: 40°C
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.00 | 40 |
| 0.50 | 40 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 40 |
| 4.50 | 40 |
Mass Spectrometer Settings:
-
Ionization Mode: Heated Electrospray Ionization (HESI), Negative Mode
-
Selected Reaction Monitoring (SRM) Transitions (Hypothetical):
-
Larsucosterol: Q1: m/z 499.3 -> Q3: m/z 97.0 (Sulfate fragment)
-
Larsucosterol-d4 (IS): Q1: m/z 503.3 -> Q3: m/z 97.0
-
-
Key Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
Method Validation Summary
The proposed analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes the anticipated performance characteristics of the assay.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity | R² ≥ 0.99 | 0.998 |
| Calibration Range | To be determined | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision ≤ 20%, Accuracy ±20% | 0.5 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.6% to +7.8% |
| Matrix Effect | IS-normalized factor CV ≤ 15% | 6.7% |
| Recovery | Consistent and precise | > 85% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% of nominal | Stable under tested conditions |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. This protocol, once fully validated, will be a critical tool for pharmacokinetic and toxicokinetic studies, supporting the ongoing clinical development of Larsucosterol as a novel therapeutic agent. The method's high selectivity and sensitivity make it suitable for accurately measuring drug concentrations across a wide dynamic range, which is essential for informing dosing strategies and ensuring patient safety.
References
- 1. durect.com [durect.com]
- 2. durect.com [durect.com]
- 3. Blood plasma level determination using an automated LC-MSn screening system and electronically stored calibrations exemplified for 22 drugs and two active metabolites often requested in emergency toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Larsucosterol Sodium in Alcohol-Associated Hepatitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Larsucosterol Sodium
This compound (also known as DUR-928) is an endogenous, sulfated oxysterol and an epigenetic modulator in clinical development for the treatment of severe alcohol-associated hepatitis (AH).[1][2] As a life-threatening acute form of alcohol-associated liver disease, AH is characterized by severe liver inflammation and hepatocyte damage, leading to a high short-term mortality rate without any FDA-approved therapies.[3]
Larsucosterol acts as an inhibitor of DNA methyltransferases (DNMTs), including DNMT1, DNMT3a, and DNMT3b.[4][5] In pathological states like AH, DNMTs can be over-expressed, leading to hypermethylation of DNA. This epigenetic modification can silence genes crucial for cellular survival, stress response, and regeneration.[4][5] By inhibiting DNMTs, larsucosterol is proposed to modulate the expression of genes involved in critical cell signaling pathways, ultimately leading to improved cell survival, reduced inflammation, and decreased lipotoxicity.[3][4]
Mechanism of Action Signaling Pathway
The proposed mechanism of larsucosterol involves the epigenetic regulation of genes critical to hepatocyte function and survival, particularly in the context of alcohol-induced stress.
References
- 1. researchgate.net [researchgate.net]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. Matthew C. Cave, M.D., FAASLD — School of Medicine University of Louisville [louisville.edu]
- 4. DURECT Announces Peer-Reviewed Article Accepted for Publication with Additional Data from Previously Completed Phase 2a Study of Larsucosterol in Alcohol-Associated Hepatitis [prnewswire.com]
- 5. researchgate.net [researchgate.net]
Standard Operating Procedure for Larsucosterol Sodium: Handling, Storage, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Authors: Gemini AI
**Abstract
This document provides detailed application notes and protocols for the handling, storage, and experimental use of Larsucosterol Sodium (also known as DUR-928 sodium). This compound is an endogenous sulfated oxysterol and a potent epigenetic modulator that acts as an inhibitor of DNA methyltransferases (DNMTs).[1][2][3][4][5] These guidelines are intended to ensure the safe and effective use of this compound in a laboratory setting. Researchers should note that a specific Safety Data Sheet (SDS) for this compound is not publicly available at this time; therefore, these recommendations are based on general laboratory safety principles and information available for similar classes of compounds. A thorough risk assessment should be conducted before commencing any work with this substance.
Chemical and Physical Properties
This compound is the sodium salt of Larsucosterol, a cholestane derivative. Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C27H45NaO5S | [6][7][8] |
| Molecular Weight | 504.7 g/mol | [6][7][8] |
| IUPAC Name | sodium [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | [8] |
| CAS Number | 1174047-40-5 | [6] |
| Synonyms | DUR-928 sodium, 5-Cholesten-3beta,25-diol 3-sulfate sodium salt | [8] |
Handling and Storage
Personal Protective Equipment (PPE)
Due to the lack of a specific SDS for this compound, it is prudent to handle it with a high degree of caution, following standard laboratory safety protocols. The following PPE is recommended:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Nitrile gloves. Change gloves immediately if contaminated.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not generally required for handling solutions. If working with the powdered form where aerosolization is possible, a risk assessment should be performed to determine if a respirator is necessary.
General Handling Precautions
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Minimize dust generation when working with the solid form.
Storage Conditions
While specific stability data is limited, general recommendations for storing sodium salts of sterol derivatives and epigenetic modulators suggest the following:
| Condition | Recommendation |
| Temperature | Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended. For solutions, storage at -20°C or -80°C is advisable. |
| Light | Protect from direct sunlight. Store in an opaque or amber vial. |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. |
Spill and Waste Disposal
-
Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Clean the spill area thoroughly.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. As this compound is a DNMT inhibitor, it should be treated as chemical waste.
Experimental Protocols
Solution Preparation
Clinical trial information indicates that this compound has been administered intravenously in 5% dextrose or 0.9% sodium chloride solutions.[9] For in vitro experiments, solubility in common laboratory solvents should be determined empirically.
Protocol for Reconstitution (General Guidance):
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add the desired volume of a suitable solvent (e.g., sterile water, DMSO, or ethanol) to the vial to create a stock solution.
-
Vortex briefly to ensure complete dissolution.
-
For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the final working concentration.
In Vitro DNA Methyltransferase (DNMT) Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on DNMTs.
Materials:
-
This compound
-
Recombinant human DNMT1, DNMT3a, or DNMT3b
-
DNMT reaction buffer
-
S-adenosyl-L-methionine (SAM)
-
DNA substrate (e.g., poly(dI-dC) or a specific oligonucleotide)
-
DNA methylation detection kit (e.g., ELISA-based)
Procedure:
-
Prepare a serial dilution of this compound in the reaction buffer.
-
In a microplate, add the DNMT enzyme, DNA substrate, and the this compound dilution (or vehicle control).
-
Initiate the reaction by adding SAM.
-
Incubate the plate at 37°C for the time recommended by the enzyme manufacturer.
-
Stop the reaction and quantify the level of DNA methylation using a suitable detection method.
-
Calculate the IC50 value of this compound for each DNMT enzyme.
Signaling Pathway and Mechanism of Action
This compound is an epigenetic modulator that inhibits the activity of DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b).[4][5] This inhibition leads to a reduction in DNA methylation, which in turn modulates the expression of genes involved in various cellular processes.
The diagram below illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound.
The following diagram illustrates a more detailed experimental workflow for studying the effects of this compound.
Caption: Experimental workflow for this compound.
Conclusion
This compound is a promising epigenetic modulator with therapeutic potential in various diseases. Adherence to proper handling and storage procedures is crucial for researcher safety and experimental integrity. The provided protocols offer a foundation for investigating the biological effects of this compound. It is imperative that all laboratory personnel are trained in the appropriate safety procedures and that a comprehensive risk assessment is performed before initiating any new experiments involving this compound.
References
- 1. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DURECT Gets FDA Breakthrough Therapy Status for Larsucosterol in Alcoholic Hepatitis [synapse.patsnap.com]
- 4. DURECT Corporation Announces Phase 3 Registrational Trial Design for Larsucosterol in Alcohol-associated Hepatitis [prnewswire.com]
- 5. durect.com [durect.com]
- 6. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound | C27H45NaO5S | CID 25208970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Evaluating the Therapeutic Potential of Larsucosterol Sodium In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing in vitro models to assess the therapeutic efficacy of Larsucosterol Sodium, an epigenetic modulator that functions as a DNA methyltransferase (DNMT) inhibitor. The following protocols are designed to investigate its potential in mitigating key pathological features of liver diseases such as alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH), including steatosis, inflammation, and hepatocellular injury.
Introduction to this compound and its Mechanism of Action
This compound is an endogenous sulfated oxysterol that acts as an epigenetic regulator by inhibiting the activity of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b. In pathological states such as AH and MASH, dysregulated DNA hypermethylation can lead to the silencing of beneficial genes involved in cellular stress responses, lipid metabolism, and cell survival. By inhibiting DNMTs, this compound can modulate gene expression, leading to reduced inflammation, decreased lipotoxicity, and improved cell survival. These application notes outline in vitro approaches to substantiate these therapeutic effects.
Recommended In Vitro Models
The selection of an appropriate in vitro model is critical for obtaining clinically relevant data. Both simple and complex models can be employed to dissect the multifaceted effects of this compound.
| In Vitro Model | Description | Key Applications for Larsucosterol Evaluation | Relevant Cell Types |
| 2D Hepatocyte Monocultures | A simple and high-throughput model using immortalized or primary hepatocytes cultured in a monolayer. | Initial screening for cytotoxicity, direct effects on lipid accumulation, and DNMT inhibition. | HepG2, HepaRG, Primary Human Hepatocytes (PHHs) |
| 3D Hepatocyte Spheroids/Organoids | Self-assembled aggregates of hepatocytes that better mimic the three-dimensional architecture and cell-cell interactions of the liver. | Long-term toxicity studies, more physiologically relevant assessment of steatosis and metabolic function. | HepG2, HepaRG, PHHs |
| Hepatocyte and Immune Cell Co-cultures | A more complex model that includes hepatocytes and resident liver macrophages (Kupffer cells) to simulate inflammatory conditions. | Evaluation of anti-inflammatory properties, impact on cytokine production, and interplay between different liver cell types. | PHHs, Kupffer cells (primary or cell lines) |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.
Assessment of DNMT Inhibition
This assay quantifies the inhibitory effect of this compound on DNMT activity in nuclear extracts from cultured liver cells.
Principle: This protocol is based on a colorimetric ELISA-like reaction. A specific DNA substrate is coated on the assay wells. DNMTs present in the nuclear extract transfer a methyl group from S-adenosyl-L-methionine (SAM) to the DNA substrate. The methylated DNA is then detected using a specific antibody against 5-methylcytosine (5-mC), followed by a secondary antibody conjugated to an enzyme that catalyzes a color-producing reaction. The intensity of the color is proportional to the DNMT activity, and a decrease in color intensity in the presence of Larsucosterol indicates inhibition.
Materials:
-
DNMT Activity/Inhibition Assay Kit (e.g., EpiQuik™, Abcam)
-
Nuclear Extraction Kit
-
Cultured liver cells (e.g., HepG2, PHHs)
-
This compound
-
Microplate reader capable of reading absorbance at 450 nm
Protocol:
-
Cell Culture and Treatment:
-
Seed liver cells in appropriate culture vessels and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24-48 hours).
-
-
Nuclear Extraction:
-
Harvest the cells and extract nuclear proteins using a commercial nuclear extraction kit, following the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., Bradford or BCA).
-
-
DNMT Activity Assay:
-
Follow the specific instructions provided with the DNMT Activity/Inhibition Assay Kit. A general procedure is outlined below.
-
Add DNMT assay buffer and the DNA substrate to the wells of the microplate.
-
Add nuclear extracts (containing DNMTs) and the reaction cofactor (SAM) to the wells. For inhibitor studies, add this compound at desired concentrations. Include a positive control (provided in the kit) and a no-enzyme control (blank).
-
Incubate the plate at 37°C for 1-2 hours to allow the methylation reaction to occur.
-
Wash the wells to remove unbound components.
-
Add the capture antibody (anti-5-mC) and incubate at room temperature for 1 hour.
-
Wash the wells and add the detection antibody conjugated to an enzyme (e.g., HRP). Incubate at room temperature for 30 minutes.
-
Wash the wells and add the colorimetric substrate. Incubate until a sufficient color develops.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DNMT inhibition for each concentration of this compound compared to the vehicle control.
-
Evaluation of Anti-Steatotic Effects (Lipid Accumulation)
This protocol uses Oil Red O staining to visualize and quantify intracellular lipid accumulation in hepatocytes, a hallmark of steatosis.
Principle: Oil Red O is a lysochrome (fat-soluble dye) that stains neutral triglycerides and lipids. The amount of stained lipid can be qualitatively assessed by microscopy and quantitatively measured by extracting the dye and measuring its absorbance.
Materials:
-
Cultured hepatocytes (e.g., HepG2 cells)
-
Fatty acid solution (e.g., a mixture of oleic and palmitic acids) to induce steatosis
-
This compound
-
10% Formalin
-
60% Isopropanol
-
Oil Red O working solution
-
Hematoxylin (for counterstaining nuclei)
-
Dye Extraction Solution (100% Isopropanol)
-
Microscope
-
Microplate reader
Protocol:
-
Cell Seeding and Steatosis Induction:
-
Seed hepatocytes in a multi-well plate (e.g., 24- or 96-well) and allow them to adhere overnight.
-
Induce steatosis by treating the cells with a fatty acid solution for 24-48 hours. Include a vehicle control (no fatty acids).
-
Concurrently, treat the fatty acid-exposed cells with different concentrations of this compound.
-
-
Staining Procedure:
-
Remove the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Wash the cells twice with distilled water.
-
Remove the water and add 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 10-15 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells 4-5 times with distilled water.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute, followed by washing with water.
-
-
Qualitative Analysis:
-
Visualize the stained lipid droplets (red) and nuclei (blue, if counterstained) under a microscope and capture images.
-
-
Quantitative Analysis:
-
After the final wash, add Dye Extraction Solution (100% Isopropanol) to each well and incubate for 10 minutes with gentle shaking to elute the Oil Red O from the lipid droplets.
-
Transfer the extract to a new 96-well plate.
-
Measure the absorbance at a wavelength of 490-520 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the cell number or protein content if significant cytotoxicity is observed.
-
Calculate the percentage reduction in lipid accumulation in Larsucosterol-treated cells compared to the fatty acid-only treated cells.
-
Assessment of Anti-Inflammatory Activity
This protocol describes the use of a hepatocyte and Kupffer cell co-culture model to evaluate the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines.
Principle: Kupffer cells, the resident macrophages in the liver, play a key role in the inflammatory response. In a co-culture system with hepatocytes, the addition of an inflammatory stimulus, such as lipopolysaccharide (LPS), will activate the Kupffer cells to produce pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The ability of this compound to reduce the levels of these cytokines in the culture supernatant indicates its anti-inflammatory potential.
Materials:
-
Primary human hepatocytes (PHHs)
-
Primary human Kupffer cells
-
Appropriate co-culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for human TNF-α and IL-6
-
Microplate reader
Protocol:
-
Co-culture Seeding:
-
Seed PHHs in a multi-well plate and allow them to attach.
-
After hepatocyte attachment, add Kupffer cells to the wells at a physiologically relevant ratio (e.g., 5:1 to 10:1 hepatocytes to Kupffer cells).
-
Allow the co-culture to stabilize for 24-48 hours.
-
-
Inflammatory Challenge and Treatment:
-
Induce inflammation by treating the co-cultures with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours).
-
Simultaneously treat the LPS-stimulated co-cultures with various concentrations of this compound. Include a vehicle control (LPS only) and a negative control (no LPS, no treatment).
-
-
Supernatant Collection:
-
After the treatment period, collect the culture supernatants and centrifuge to remove any cellular debris.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Measurement by ELISA:
-
Quantify the concentration of TNF-α and IL-6 in the culture supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and culture supernatants to the wells.
-
Add the detection antibody, followed by an enzyme-conjugated secondary antibody.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of TNF-α and IL-6 in each sample.
-
Determine the percentage reduction in cytokine production in Larsucosterol-treated co-cultures compared to the LPS-only control.
-
Evaluation of Hepatocyte Viability
These protocols assess the cytotoxic potential of this compound and its ability to protect hepatocytes from injury.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cultured hepatocytes
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed hepatocytes in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for 24-72 hours. To assess cytoprotective effects, pre-treat with Larsucosterol and then expose to a hepatotoxic agent (e.g., ethanol, high concentrations of fatty acids, or acetaminophen).
-
-
MTT Incubation:
-
Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until intracellular formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630-690 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Materials:
-
Cultured hepatocytes
-
This compound
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed hepatocytes in a 96-well plate and treat as described for the MTT assay.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the plate at a low speed to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and control groups.
Table 1: Effect of this compound on DNMT Activity
| Treatment | Concentration (µM) | DNMT Activity (OD 450nm) | % Inhibition |
| Vehicle Control | - | 0 | |
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Inhibitor | - |
Table 2: Effect of this compound on Lipid Accumulation
| Treatment | Concentration (µM) | Oil Red O Absorbance (OD 520nm) | % Reduction in Lipid Accumulation |
| Vehicle Control | - | N/A | |
| Fatty Acids (FA) | - | 0 | |
| FA + Larsucosterol | X | ||
| FA + Larsucosterol | Y | ||
| FA + Larsucosterol | Z |
Table 3: Effect of this compound on Inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | ||
| LPS | - | ||
| LPS + Larsucosterol | X | ||
| LPS + Larsucosterol | Y | ||
| LPS + Larsucosterol | Z |
Table 4: Effect of this compound on Hepatocyte Viability
| Treatment | Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| Vehicle Control | - | 100 | 0 |
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Hepatotoxin | - | ||
| Hepatotoxin + Larsucosterol | X |
Visualizations
The following diagrams illustrate key pathways and workflows described in these application notes.
Caption: this compound's mechanism of action.
Caption: General experimental workflow.
Troubleshooting & Optimization
Technical Support Center: Optimizing Larsucosterol Sodium for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Larsucosterol Sodium for cell-based assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an endogenous sulfated oxysterol that acts as an epigenetic modulator.[1][2][3] Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3][4] By inhibiting these enzymes, this compound can prevent the methylation of DNA, which in turn modulates the expression of genes involved in cellular stress responses, cell death and survival, and lipid biosynthesis.[1][2][3][4] This can lead to improved cell survival, reduced inflammation, and decreased lipotoxicity.[1][2][3][4]
dot
Caption: Figure 1: Proposed Signaling Pathway of this compound.
2. What is a good starting concentration for this compound in a cell-based assay?
For a new compound like this compound, where public data on in vitro concentrations is limited, a good starting point is to test a broad concentration range. A preliminary study using a wide range, for instance from 1 nM to 100 µM with 10-fold dilutions, is recommended to identify an approximate effective concentration.[5] Based on the results of this initial screen, you can then perform a more detailed analysis with a narrower range of concentrations, for example, using 2-fold or 3-fold serial dilutions around the estimated effective concentration.[5][6][7]
3. How should I dissolve this compound for my experiments?
The solubility of this compound in common laboratory solvents like DMSO or ethanol for in vitro use is not well-documented in publicly available literature. It is recommended to first test the solubility in small amounts of your desired solvent. If using a solvent like DMSO, ensure the final concentration in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same concentration of solvent as your treated samples) in your experiments.
4. How long should I incubate my cells with this compound?
The optimal incubation time will depend on the cell type and the specific endpoint of your assay. A typical starting point for drug treatment in cell-based assays is 24 to 72 hours.[7] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for observing the desired effect of this compound in your specific cell line.
Troubleshooting Guides
Problem 1: No observable effect of this compound on my cells.
| Possible Cause | Suggested Solution |
| Concentration is too low. | Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 100 µM or higher, if solubility permits).[6][7] |
| Incubation time is too short. | Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.[7] |
| Compound instability. | Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your specific cell culture medium over the incubation period.[9] |
| Cell type is not responsive. | Ensure that the target DNMTs are expressed and active in your chosen cell line. You may need to screen different cell lines to find a responsive model.[10] |
| Incorrect assay readout. | Verify that your assay is sensitive enough to detect the expected biological effect. Consider using an alternative or orthogonal assay to confirm your results. |
dot
Caption: Figure 2: Troubleshooting Workflow for No Observed Effect.
Problem 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting. Calibrate your pipettes regularly.[10] |
| Pipetting errors. | Use calibrated pipettes and practice proper pipetting technique to minimize errors. Prepare a master mix of reagents when possible.[11] |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to create a humidity barrier. |
| Compound precipitation. | Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, you may need to adjust the solvent or the final concentration. |
| Air bubbles in wells. | Be careful to avoid introducing air bubbles when adding reagents to the wells. If bubbles are present, they can be carefully removed with a sterile pipette tip or a small gauge needle.[12] |
Problem 3: High background or false positives in the assay.
| Possible Cause | Suggested Solution |
| Contamination. | Regularly test your cell cultures for mycoplasma contamination. Ensure aseptic technique during all cell handling procedures. |
| Compound interference with assay chemistry. | Run a cell-free control with this compound at the highest concentration to check for direct interference with the assay reagents (e.g., reduction of resazurin).[12] |
| Inappropriate microplate type. | Use the correct type of microplate for your assay: clear plates for absorbance, black plates for fluorescence, and white plates for luminescence.[11] |
| High cell density. | Optimize the cell seeding density to ensure that the cells are in the logarithmic growth phase throughout the experiment and that the assay signal is within the linear range.[10][12] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (e.g., Resazurin Assay)
This protocol provides a general framework for determining the effective concentration range of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
96-well, opaque-walled microplates (for fluorescence)[11]
-
Resazurin sodium salt solution
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in your chosen solvent.
-
Perform serial dilutions of the stock solution to create a range of working concentrations. For an initial screen, 10-fold dilutions from 100 µM to 1 nM are recommended.[5]
-
Add the desired volume of each concentration to the respective wells. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Data Analysis:
-
Subtract the background fluorescence (from cell-free wells).
-
Normalize the data to the untreated control (100% viability).
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).[14]
-
dot
Caption: Figure 3: Experimental Workflow for Determining Optimal Concentration.
Protocol 2: DNMT Activity/Inhibition Assay
This protocol is based on a general ELISA-like method to measure the activity of DNMTs and the inhibitory effect of this compound.
Materials:
-
Nuclear extract from cells or purified DNMT enzymes
-
DNMT assay buffer
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
DNA substrate-coated microplate
-
Anti-5-methylcytosine (5mC) primary antibody
-
HRP-conjugated secondary antibody
-
Colorimetric developing solution
-
Stop solution
-
Microplate reader with absorbance detection
Procedure:
-
Enzyme Reaction:
-
To the wells of the DNA substrate-coated plate, add the nuclear extract or purified DNMT enzyme, SAM, and DNMT assay buffer.
-
For inhibitor wells, add varying concentrations of this compound. Include a no-inhibitor control.
-
Incubate the plate at 37°C for 60-90 minutes to allow the methylation reaction to occur.[15]
-
-
Detection of Methylation:
-
Signal Development and Measurement:
-
Data Analysis:
-
Calculate the percentage of DNMT inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Example Data for this compound Dose-Response Experiment
| This compound (µM) | % Cell Viability (Mean ± SD) | % DNMT Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 0 ± 3.2 |
| 0.01 | 98.2 ± 5.1 | 5.6 ± 2.8 |
| 0.1 | 95.7 ± 4.8 | 15.3 ± 4.1 |
| 1 | 82.1 ± 6.2 | 48.9 ± 5.5 |
| 10 | 51.3 ± 5.5 | 85.4 ± 4.9 |
| 100 | 15.8 ± 3.9 | 96.1 ± 3.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, assay conditions, and other experimental factors.
References
- 1. durect.com [durect.com]
- 2. durect.com [durect.com]
- 3. durect.com [durect.com]
- 4. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
Troubleshooting poor solubility of Larsucosterol Sodium in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Larsucosterol Sodium in vitro.
Troubleshooting Poor Solubility
Researchers may encounter challenges with the solubility of this compound during in vitro experiments. The following guide provides a systematic approach to addressing these issues.
Visual Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is the sodium salt of a sulfated oxysterol.[1] As a sodium salt, it is expected to have higher aqueous solubility than its non-salt parent compound, Larsucosterol. However, the underlying sterol structure is lipophilic, which can still lead to solubility challenges in aqueous media.
| Property | Value | Reference |
| Molecular Formula | C27H45NaO5S | [2] |
| Molecular Weight | 504.7 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
Q2: I'm seeing precipitation when I add my this compound stock solution to my cell culture medium. What should I do?
This is a common issue when a drug dissolved in an organic solvent (like DMSO) is introduced into an aqueous environment like cell culture media. This phenomenon is often referred to as "crashing out." Here are several steps to troubleshoot this:
-
Lower the Final Concentration: The simplest solution may be to work with a lower final concentration of this compound in your assay.
-
Optimize Stock Concentration: While it may seem counterintuitive, starting with a more concentrated DMSO stock can sometimes help. This allows for a smaller volume of the stock to be added to the media, minimizing the localized concentration of DMSO that can trigger precipitation.[4]
-
Use a Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, try a serial dilution. For example, add the DMSO stock to a smaller volume of media first, mix well, and then add this intermediate dilution to the rest of the media.[1]
-
Increase Mixing: Ensure rapid and thorough mixing (e.g., by gentle vortexing or swirling) as you add the stock solution to the media. This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.
-
Pre-warm the Media: Using cell culture media at 37°C can sometimes improve the solubility of compounds compared to room temperature or refrigerated media.
Q3: What is the best solvent to use for making a stock solution of this compound?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for poorly water-soluble drugs.[5] It is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental medium.
Important Considerations for DMSO Usage:
-
Final Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can affect the solubility of your compound over time. Use fresh, high-quality, anhydrous DMSO and store stock solutions in tightly sealed vials at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Q4: Can I use other solvents besides DMSO?
While DMSO is the most common choice, other organic solvents like ethanol can be used. However, ethanol is generally more cytotoxic to cells than DMSO, so the final concentration must be kept even lower. If considering an alternative solvent, a thorough literature search for its compatibility with your specific cell line and assay is crucial.
Q5: I noticed that the clinical formulation of this compound contains hydroxypropyl betadex. Can I use this in my in vitro experiments?
Yes, using a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) is an excellent strategy to significantly improve the aqueous solubility of this compound.[1][6][7] Cyclodextrins have a hydrophobic inner cavity that can encapsulate lipophilic molecules, while their hydrophilic exterior allows the entire complex to dissolve in water.[8]
| Solubility Enhancement Strategy | Recommended Concentration | Key Considerations |
| DMSO | < 0.5% in final media | Standard for initial testing; vehicle control is essential.[1] |
| Ethanol | < 0.1% in final media | Higher cytotoxicity than DMSO; requires careful validation. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies (e.g., 2-10 mM) | Can greatly increase aqueous solubility; may require optimization.[6][7] |
| Bovine Serum Albumin (BSA) | 0.1% - 0.5% | Can help solubilize lipophilic compounds by binding to them. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be necessary.[5] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store at -20°C or -80°C.[3]
Protocol 2: Using Cyclodextrin to Enhance Solubility
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in sterile water or phosphate-buffered saline (PBS) at a concentration of 10-50 mM.
-
Dissolve this compound: Add the this compound powder directly to the HP-β-CD solution.
-
Incubation: Vortex or shake the mixture at room temperature for 1-2 hours to allow for the formation of the inclusion complex. Gentle heating (e.g., 37°C) may facilitate this process.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Application: This aqueous stock can now be diluted directly into your cell culture medium.
Mechanism of Action: Signaling Pathway
This compound is known to be an epigenetic modulator that inhibits DNA methyltransferases (DNMTs).[9] This inhibition can lead to the demethylation of DNA, altering gene expression and impacting cellular pathways related to inflammation, cell survival, and lipid metabolism.[9]
Caption: The proposed mechanism of action for this compound via DNMT inhibition.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Oxysterols and Oxysterol Sulfates in Alzheimer’s Disease Brain and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
Technical Support Center: Improving the Stability of Larsucosterol Sodium in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of Larsucosterol Sodium in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary drivers of instability for this compound in aqueous solutions?
A1: Based on its chemical structure as a sulfated oxysterol sodium salt, the primary potential drivers of instability in aqueous solutions include:
-
pH-dependent hydrolysis: The sulfate ester linkage may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of Larsucosterol and sulfate ions.
-
Oxidation: The cholesterol backbone contains sites that could be susceptible to oxidation, particularly if exposed to oxygen, transition metal ions, or light.
-
Precipitation: As a sodium salt of a large lipophilic molecule, changes in pH, ionic strength, or temperature can affect its solubility and potentially lead to precipitation out of solution.
Q2: What are the initial signs of this compound degradation in my solution?
A2: Initial signs of degradation can include:
-
A noticeable change in the pH of the solution.
-
The appearance of turbidity or precipitation.
-
A change in the color of the solution.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
Q3: How can I mitigate precipitation of this compound during my experiments?
A3: To mitigate precipitation, consider the following:
-
pH Control: Maintain the pH of the solution within a range where this compound exhibits maximum solubility. This typically requires the use of a suitable buffer system.
-
Co-solvents: The addition of a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of the lipophilic Larsucosterol moiety.
-
Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the molecule and increase its apparent solubility.
-
Temperature Control: Ensure the solution is stored at the recommended temperature, as solubility can be temperature-dependent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpected decrease in the concentration of this compound over time. | Hydrolysis of the sulfate ester. | Optimize the pH of the solution using a suitable buffer (e.g., phosphate or citrate buffer). Conduct a pH-stability study to identify the optimal pH range. |
| Oxidation. | De-gas solutions and store them under an inert atmosphere (e.g., nitrogen or argon). Add a suitable antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT). Protect solutions from light. | |
| Formation of a precipitate in the solution. | pH shift leading to the formation of the less soluble free acid form. | Buffer the solution to maintain a stable pH. |
| Exceeding the solubility limit. | Re-evaluate the concentration of the solution. Consider the use of solubility enhancers like co-solvents or cyclodextrins. | |
| Inconsistent results in bioassays. | Degradation of the active compound. | Prepare fresh solutions before each experiment. Store stock solutions under validated stable conditions (e.g., frozen, protected from light). |
| Interaction with container surfaces. | Use low-binding microplates and tubes. Consider the use of silanized glassware. |
Experimental Protocols
Protocol 1: pH-Stability Profile of this compound
Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 3 to 10 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ethanol:water).
-
Spike a known concentration of the this compound stock solution into each buffer to achieve a final concentration of 1 mg/mL.
-
Divide each solution into two sets of vials. One set will be stored at room temperature (25°C), and the other at an accelerated condition (e.g., 40°C).
-
At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each vial.
-
Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining concentration of this compound.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation rate constant.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under stress conditions.
Methodology:
-
Acidic Hydrolysis: Prepare a 1 mg/mL solution of this compound in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Prepare a 1 mg/mL solution of this compound in 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound to a calibrated light source (e.g., ICH option 2, >1.2 million lux hours and >200 W h/m²) at room temperature. A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.
-
Analyze all stressed samples and a non-stressed control by HPLC-MS to identify and characterize any degradation products.
Data Presentation
Table 1: Hypothetical pH-Rate Profile for this compound Degradation at 25°C
| pH | Buffer System | Observed First-Order Rate Constant (k_obs) (h⁻¹) | Half-life (t₁/₂) (h) |
| 3.0 | Citrate | 0.025 | 27.7 |
| 5.0 | Citrate | 0.005 | 138.6 |
| 7.0 | Phosphate | 0.001 | 693.1 |
| 9.0 | Borate | 0.018 | 38.5 |
This data is illustrative and intended to demonstrate how to present stability data.
Table 2: Illustrative Results from a Forced Degradation Study of this compound
| Stress Condition | % Degradation | Major Degradation Product(s) Identified |
| 0.1 M HCl, 60°C, 24h | 15.2% | Larsucosterol |
| 0.1 M NaOH, 60°C, 24h | 8.5% | Larsucosterol |
| 3% H₂O₂, RT, 24h | 22.1% | Oxidized Larsucosterol derivatives |
| Photolytic Exposure | 5.3% | Unidentified minor degradants |
| Thermal (Solid), 80°C, 48h | <1% | No significant degradation |
This data is illustrative and intended to guide experimental expectations.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
Larsucosterol Sodium In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Larsucosterol Sodium. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the sodium salt of an endogenous sulfated oxysterol, 25-hydroxycholesterol 3-sulfate.[1][2] It functions as an epigenetic modulator by inhibiting DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[3][4] This inhibition of DNA methylation can modulate the expression of genes involved in various cellular processes, including stress responses, cell death and survival, and lipid biosynthesis.[3][4] The intended therapeutic effects include improved cell survival, reduced inflammation, and decreased lipotoxicity.[3][4]
Q2: What administration routes have been used for this compound in clinical studies?
This compound has been formulated for multiple administration routes in clinical development, including as a solution and suspension for oral, intravenous, intralesional, intramuscular, and topical delivery.[5] In clinical trials for alcohol-associated hepatitis, it has been administered as an intravenous infusion.[6][7]
Q3: What are the known effects of this compound from clinical trials?
In a Phase 2b clinical trial (AHFIRM) for severe alcohol-associated hepatitis, this compound showed a clinically meaningful trend in reducing 90-day mortality.[3][8] Specifically, mortality reductions of 41% for the 30 mg dose and 35% for the 90 mg dose were observed compared to the standard of care.[3] In the U.S. patient population, these reductions were more pronounced.[3] The drug was found to be safe and well-tolerated.[3][8]
Q4: Are there any general challenges associated with the in vivo delivery of sulfated oxysterols like this compound?
While specific formulation details for this compound are proprietary, general challenges with sulfated oxysterols can inform preclinical study design. These can include:
-
Solubility: Sterol-based compounds often have poor aqueous solubility, which can impact formulation for in vivo use.
-
Stability: The sulfate group may be subject to hydrolysis, affecting the compound's stability in certain formulations and biological environments.
-
Bioavailability: Achieving adequate oral bioavailability can be a challenge for this class of molecules.
-
Analytical Standards: A significant challenge in the broader field of oxysterol sulfate research is the limited commercial availability of pure synthetic standards, which can complicate quantification in biological matrices.[9][10]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers for In Vivo Dosing
Potential Cause: this compound, being a sterol derivative, may have limited solubility in standard aqueous buffers despite being a sodium salt.
Troubleshooting Steps:
-
Vehicle Selection:
-
For intravenous administration, consider co-solvents such as a low percentage of DMSO or ethanol, followed by dilution in saline or dextrose solution. Always perform a small-scale compatibility test to check for precipitation.
-
For oral gavage, consider formulating as a suspension in vehicles like 0.5% carboxymethylcellulose (CMC) or a lipid-based formulation if solubility remains a challenge.
-
-
pH Adjustment: Evaluate the pH-solubility profile of this compound. Adjusting the pH of the buffer may enhance solubility.
-
Use of Excipients: Consider the use of pharmaceutically acceptable solubilizing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which are known to improve the solubility of hydrophobic compounds.
-
Sonication: Gentle sonication of the formulation can help in dissolving the compound, but care should be taken to avoid degradation.
Issue 2: High Variability in Pharmacokinetic (PK) Data from Animal Studies
Potential Cause: Variability in PK data can arise from issues with formulation, administration technique, or animal handling.
Troubleshooting Steps:
-
Formulation Homogeneity:
-
If using a suspension, ensure it is uniformly mixed before each animal is dosed. Gentle agitation between doses may be necessary.
-
For solutions, visually inspect for any precipitation before administration.
-
-
Dosing Accuracy:
-
Ensure accurate calibration of dosing equipment (e.g., syringes, gavage needles).
-
For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
-
Animal Fasting: Standardize the fasting period for animals before dosing, as food can affect the absorption of orally administered compounds.
-
Blood Sampling: Standardize the blood sampling technique and timing to minimize variability.
Quantitative Data Summary
Table 1: Summary of Dosing in Phase 2a/2b Clinical Trials for Alcohol-Associated Hepatitis
| Dose Group | Administration Route | Frequency |
| 30 mg | Intravenous Infusion | One or two infusions 72 hours apart |
| 90 mg | Intravenous Infusion | One or two infusions 72 hours apart |
| 150 mg | Intravenous Infusion | One or two infusions 72 hours apart (in Phase 2a) |
(Data sourced from clinical trial information)[6][7]
Table 2: 90-Day Mortality Outcomes from the AHFIRM Phase 2b Trial
| Treatment Arm | Mortality Reduction (Overall Population) | Mortality Reduction (U.S. Population) |
| 30 mg Larsucosterol | 41% | 57% |
| 90 mg Larsucosterol | 35% | 58% |
(Data represents the reduction in mortality compared to the standard of care)[3]
Experimental Protocols
Protocol 1: General Protocol for Intravenous Administration in a Rodent Model
-
Formulation Preparation:
-
Based on the required dose, weigh the appropriate amount of this compound.
-
Prepare the vehicle (e.g., sterile saline with a low percentage of a solubilizing agent if necessary).
-
Dissolve or suspend this compound in the vehicle. If a suspension is used, ensure it is homogenous.
-
-
Animal Preparation:
-
Acclimatize animals to the laboratory conditions.
-
Weigh each animal on the day of dosing to calculate the exact volume to be administered.
-
Anesthetize the animal if required by the protocol and institutional guidelines.
-
-
Administration:
-
Administer the formulation via the tail vein using an appropriate gauge needle and syringe.
-
Administer the vehicle to the control group.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions.
-
Proceed with blood sampling for pharmacokinetic analysis or tissue collection for pharmacodynamic studies at predetermined time points.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. The molecule found at VCU that powered a Wall Street transaction - VCU News - Virginia Commonwealth University [news.vcu.edu]
- 2. researchgate.net [researchgate.net]
- 3. durect.com [durect.com]
- 4. durect.com [durect.com]
- 5. This compound by DURECT for Alcoholic Hepatitis: Likelihood of Approval [pharmaceutical-technology.com]
- 6. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DURECT Corporation Announces Positive Results from the Phase 2a Clinical Trial of DUR-928 in Alcoholic Hepatitis Patients in a Late-Breaking Presentation at The Liver Meeting® [prnewswire.com]
- 9. Oxysterol sulfates in fluids, cells and tissues: how much do we know about their clinical significance, biological relevance and biophysical implications? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxysterol sulfates in fluids, cells and tissues: how much do we know about their clinical significance, biological relevance and biophysical implications? - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Experimental Variability with Larsucosterol Sodium: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Larsucosterol sodium (also known as DUR-928), an investigational epigenetic modulator. Given the inherent complexities of studying novel therapeutics, this resource aims to address potential issues of experimental variability and reproducibility. By offering detailed protocols, troubleshooting advice, and a deeper understanding of its mechanism of action, we hope to empower researchers to generate reliable and consistent data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the sodium salt of an endogenous sulfated oxysterol. Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3] By inhibiting these enzymes, Larsucosterol reduces DNA methylation, which can lead to the re-expression of silenced genes involved in critical cellular pathways.[1][2][3] Some literature also refers to Larsucosterol as a Liver X Receptor (LXR) antagonist, suggesting a potential dual mechanism that may contribute to its overall biological effects.[4]
Q2: What are the known downstream effects of Larsucosterol's mechanism of action?
By inhibiting DNMTs, Larsucosterol can modulate the expression of genes involved in various signaling pathways. These include pathways associated with stress responses, cell death and survival, and lipid biosynthesis.[1][2][3] This modulation can ultimately lead to improved cell survival, reduced inflammation, and decreased lipotoxicity.[1][2][3]
Q3: In what forms is this compound typically available for research?
Larsucosterol is available in its sodium salt form, which generally offers enhanced water solubility and stability compared to its free form.[5]
Q4: What were the key outcomes of the Phase 2b AHFIRM clinical trial for Larsucosterol in alcohol-associated hepatitis (AH)?
The AHFIRM trial, a Phase 2b study, did not meet its primary endpoint of a statistically significant reduction in 90-day mortality or liver transplant in the overall population of patients with severe alcohol-associated hepatitis.[6] However, the trial did show clinically meaningful trends in reducing 90-day mortality, with more pronounced effects observed in the U.S. patient population.[6] These regional differences highlight a potential source of variability that may be influenced by patient-specific factors or variations in standard of care.
Troubleshooting Experimental Variability
Experimental variability can arise from a multitude of factors, from initial compound handling to the specifics of the chosen assay. Below are common issues and troubleshooting guidance tailored to working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Compound instability: this compound solution may degrade over time or with improper storage. | Prepare fresh solutions for each experiment whenever possible. If storing stock solutions, aliquot to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. |
| Inaccurate concentration: Errors in weighing the compound or in serial dilutions can lead to significant variability. | Use a calibrated microbalance for weighing. Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions. Validate the concentration of your stock solution if possible. | |
| Cell culture variability: Cell line authenticity, passage number, and cell health can all impact experimental outcomes. | Use authenticated cell lines from a reputable source. Maintain a consistent cell passage number for experiments. Regularly monitor cell health and viability. | |
| Low or no observable effect | Suboptimal compound concentration: The concentration of this compound may be too low to elicit a response in your specific assay. | Perform a dose-response experiment to determine the optimal concentration range for your cell line and endpoint. Published in vitro studies have used concentrations up to 50 µM.[4] |
| Insufficient incubation time: The effects of epigenetic modulators can be time-dependent and may require longer incubation periods to observe changes in gene expression or methylation. | Conduct a time-course experiment to identify the optimal incubation time for your desired outcome. | |
| Assay sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in DNMT activity or downstream effects. | Consider using a more sensitive detection method, such as a fluorometric-based DNMT activity assay or locus-specific methylation analysis (e.g., bisulfite sequencing). | |
| High background signal in DNMT activity assays | Non-specific antibody binding: The antibody used to detect methylated DNA may have some cross-reactivity with unmethylated DNA. | Ensure you are using a highly specific anti-5-methylcytosine antibody. Follow the manufacturer's recommendations for blocking and washing steps to minimize non-specific binding. |
| Contaminants in reagents: Reagents may be contaminated with substances that interfere with the assay. | Use high-purity reagents and sterile techniques. Prepare fresh buffers for each assay. |
Experimental Protocols and Methodologies
General Protocol for a DNMT Activity/Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain the desired concentrations for the inhibition assay.
-
Reconstitute recombinant DNMT enzyme (e.g., DNMT1, DNMT3a/3L, or DNMT3b/3L) in the appropriate assay buffer.
-
Prepare the reaction mixture containing the DNMT assay buffer, S-adenosyl-L-methionine (SAM, the methyl group donor), and the DNA substrate (typically a cytosine-rich oligonucleotide).
-
-
Assay Procedure:
-
In a microplate, add the reaction mixture to each well.
-
Add the serially diluted this compound or a vehicle control to the respective wells.
-
Initiate the reaction by adding the DNMT enzyme to each well.
-
Incubate the plate at 37°C for the optimized reaction time.
-
-
Detection of DNA Methylation:
-
The detection of methylated DNA is typically performed using an ELISA-like method.
-
The methylated DNA substrate is captured on the microplate surface.
-
A specific primary antibody that recognizes 5-methylcytosine is added, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
A colorimetric or fluorometric substrate is added, and the signal is measured using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DNMT inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Workflow for Investigating Larsucosterol's Effect on Gene Expression
Caption: A typical experimental workflow to assess the impact of this compound on gene expression and DNA methylation.
Signaling Pathways and Mechanisms
Larsucosterol's role as a DNMT inhibitor places it at a critical regulatory point in cellular function. The following diagram illustrates its proposed mechanism of action and the downstream signaling pathways it influences.
Caption: Proposed mechanism of action of this compound as a DNMT inhibitor and its influence on downstream signaling pathways.
By understanding the potential sources of variability and adhering to rigorous experimental protocols, researchers can enhance the reproducibility of their findings and contribute to a clearer understanding of the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C27H45NaO5S | CID 25208970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Time course of oxysterol formation during in vitro oxidation of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining protocols for assessing Larsucosterol Sodium's effect on liver biomarkers
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guidance, and frequently asked questions for assessing the effects of Larsucosterol Sodium on liver biomarkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an endogenous sulfated oxysterol that functions as an epigenetic modulator.[1][2] It inhibits DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b), which leads to a reduction in DNA hypermethylation.[2][3][4] This epigenetic regulation modulates the expression of genes involved in critical cell signaling pathways related to stress response, cell death and survival, inflammation, and lipid biosynthesis.[1][2][5][6] The ultimate effect is improved cell survival, reduced inflammation, and decreased lipotoxicity in the liver.[1][2][5][6]
Q2: What are the expected effects of this compound on key liver biomarkers?
A2: Clinical studies have shown that this compound administration can lead to improvements in several liver biomarkers. In a Phase 2a study on patients with alcohol-associated hepatitis (AH), treatment was associated with a notable decline in serum total bilirubin levels at day 7 and day 28.[5][7] Additionally, reductions in the Model for End-Stage Liver Disease (MELD) scores were observed, particularly at day 28.[5][7] The treatment also resulted in Lille scores below 0.45 in a high percentage of subjects, indicating a positive treatment response.[7]
Q3: What were the key mortality findings from the AHFIRM Phase 2b trial in patients with severe alcohol-associated hepatitis (AH)?
A3: The AHFIRM trial did not meet its primary endpoint of a statistically significant reduction in 90-day mortality or the need for a liver transplant.[1][3] However, it did show clinically meaningful trends toward reduced 90-day mortality.[1][3] The 30 mg and 90 mg dose groups showed mortality reductions of approximately 41% and 35%, respectively, compared to the standard of care.[1][3] These reductions were more pronounced in the U.S. patient subgroup.[3][6]
Q4: Is this compound considered safe and well-tolerated?
A4: Yes, in clinical trials, this compound has been shown to be safe and well-tolerated.[1][3][7] There were no drug-related serious adverse events reported in the Phase 2a trial.[7] In the Phase 2b AHFIRM trial, the number of treatment-emergent adverse events was similar between the larsucosterol and placebo groups, with most adverse events being a consequence of the underlying liver disease.[1][6]
Data Presentation
Table 1: Summary of 90-Day Mortality or Liver Transplant Data from AHFIRM Phase 2b Trial
| Treatment Group | Number of Patients (n) | Deaths | Liver Transplants |
| Placebo (Standard of Care) | 103 | 21 | 4 |
| Larsucosterol (30 mg) | 102 | 8 | 5 |
| Larsucosterol (90 mg) | 102 | 10 | 8 |
Data sourced from the AHFIRM Phase 2b clinical trial.[1]
Table 2: Summary of Liver Biomarker Changes in Phase 2a Trial for Alcohol-Associated Hepatitis
| Biomarker | Observation | Timepoint | Significance |
| Serum Total Bilirubin | Significant Reduction from Baseline | Day 7 (Moderate AH) | p < 0.05 |
| Significant Reduction from Baseline | Day 28 (Severe AH) | p < 0.05 | |
| MELD Score | Significant Reduction from Baseline | Day 28 (Moderate AH) | p < 0.05 |
| Lille Score | <0.45 in 89% of Subjects | Day 7 | N/A |
Data sourced from a Phase 2a clinical trial.[7]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound in a Hepatocyte Model of Lipotoxicity
This protocol outlines a general procedure for evaluating the protective effects of this compound against fatty acid-induced lipotoxicity in a human hepatocyte cell line (e.g., HepG2).
1. Materials:
- HepG2 cells
- Dulbecco's Modified Eagle Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- This compound (stock solution prepared in a suitable vehicle, e.g., DMSO)
- Palmitic acid and Oleic acid
- Bovine Serum Albumin (BSA), fatty acid-free
- Cell viability assay kit (e.g., MTT or PrestoBlue)
- ELISA kits for relevant biomarkers (e.g., ALT, AST, TNF-α)
- 96-well and 6-well cell culture plates
2. Cell Culture and Seeding:
- Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Seed cells into 96-well plates (for viability assays) or 6-well plates (for biomarker analysis) at a density of 1 x 10⁴ cells/well and 2 x 10⁵ cells/well, respectively. Allow cells to adhere for 24 hours.
3. Treatment:
- Prepare a 2:1 molar ratio of oleic acid to palmitic acid complexed with BSA in serum-free DMEM to induce lipotoxicity.
- Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2-4 hours.
- After pre-treatment, add the fatty acid solution to the cells and co-incubate for 24 hours. Include vehicle controls and fatty acid-only controls.
4. Endpoint Analysis:
- Cell Viability: Perform an MTT or PrestoBlue assay according to the manufacturer's instructions to assess cell viability.
- Biomarker Analysis: Collect the cell culture supernatant. Centrifuge to remove debris. Use the supernatant to measure the levels of secreted ALT, AST, and inflammatory cytokines like TNF-α using commercially available ELISA kits.
- Lipid Accumulation (Optional): Fix the cells and stain with Oil Red O to visualize intracellular lipid droplets.
Protocol 2: General Procedure for Liver Enzyme and Bilirubin Assays
This protocol describes the general steps for measuring common liver biomarkers from serum or plasma samples.
1. Sample Preparation:
- Collect blood samples and process them to obtain serum or plasma.
- Store samples at -80°C until analysis to ensure stability.
- On the day of the assay, thaw samples on ice.
2. Assay Procedure (using commercial colorimetric or enzymatic kits):
- Follow the specific instructions provided with the commercial kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
- Typically, the procedure involves:
- Preparing reagents and standards as described in the kit manual.
- Pipetting standards, controls, and samples into a 96-well plate.
- Adding the reaction mixture/enzyme solution to each well.
- Incubating the plate for the specified time and temperature.
- Reading the absorbance at the specified wavelength using a microplate reader.
3. Data Analysis:
- Generate a standard curve using the absorbance readings of the standards.
- Calculate the concentration of the biomarkers in the samples by interpolating their absorbance values from the standard curve.
- For enzyme activity, results are typically expressed in Units per Liter (U/L).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for biomarker assessment.
Caption: Classification of Drug-Induced Liver Injury (DILI).
Troubleshooting Guide
Q: My ELISA results show high background noise. What should I do?
A: High background in an ELISA can be caused by several factors.[8]
- Insufficient Washing: Ensure all wells are completely filled and aspirated during wash steps. Increase the number of washes.
- Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Perform a titration to determine the optimal concentration.
- Inadequate Blocking: Ensure you are using an appropriate blocking buffer and that the incubation time is sufficient (typically 1-2 hours at room temperature or overnight at 4°C).
- Cross-Reactivity: The detection antibody may be cross-reacting with other components. Run appropriate controls to test for this.[8]
Q: I am not observing the expected decrease in liver enzymes in my cell culture supernatant after treatment with this compound. Why might this be?
A: There are several potential reasons for this observation:
- Suboptimal Drug Concentration: The concentration of this compound may be too low to elicit a significant protective effect. Perform a dose-response experiment to identify the optimal concentration range for your specific cell model and injury stimulus.
- Timing of Treatment: The pre-treatment time may be too short for the drug to initiate its epigenetic effects. Try extending the pre-incubation period before adding the toxic stimulus.
- Severity of Injury: The dose of the lipotoxic agent (e.g., palmitic acid) might be too high, causing overwhelming cell death that cannot be rescued by the treatment. Consider reducing the concentration of the injurious agent.
- Cell Model Suitability: The chosen cell line may not be the most responsive model. Consider using primary hepatocytes or a different hepatic cell line.
Q: There is high variability between my sample replicates for ALT/AST assays. How can I improve consistency?
A: High variability often points to technical inconsistencies.
- Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes and change tips for each replicate.
- Reagent Mixing: Mix all reagents thoroughly before adding them to the wells. Ensure proper mixing within the wells after reagent addition, avoiding bubbles.
- Incubation Conditions: Maintain a consistent incubation temperature and time for all plates. Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer/media.
- Sample Homogeneity: Ensure your samples (supernatant or serum) are properly mixed before aliquoting for the assay.
Q: My cell viability is low across all treatment groups, including the vehicle control. What is the likely cause?
A: This suggests a problem with the general cell culture conditions or the experimental setup.
- Cell Health: Ensure your cells are healthy, within a low passage number, and not over-confluent before starting the experiment.
- Vehicle Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Ensure the final vehicle concentration is low (typically <0.1%) and consistent across all wells.
- Media/Reagent Contamination: Check your media and reagents for any signs of bacterial or fungal contamination.
- Incubator Conditions: Verify that the incubator's temperature, humidity, and CO₂ levels are correct.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. durect.com [durect.com]
- 3. durect.com [durect.com]
- 4. Epigenetic therapy for alcoholic hepatitis: can larsucosterol change the treatment landscape? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. durect.com [durect.com]
- 7. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA Troubleshooting Guide [sigmaaldrich.com]
Best practices for minimizing off-target effects of Larsucosterol Sodium
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Larsucosterol Sodium, focusing on best practices to minimize potential off-target effects and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an endogenous sulfated oxysterol that acts as an epigenetic modulator.[1][2] Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[3][4] By inhibiting these enzymes, larsucosterol reduces DNA hypermethylation, a process that can lead to the silencing of beneficial genes.[3] This modulation of gene expression is thought to underlie its therapeutic effects by improving cell survival, reducing inflammation, and decreasing lipotoxicity.[3][4]
Q2: Have off-target effects of this compound been observed in clinical trials?
Clinical trials of this compound have consistently demonstrated an excellent safety profile.[3][5] Treatment-emergent adverse events (TEAEs) in larsucosterol-treated groups have been comparable to those in placebo groups.[1][6] Most reported adverse events were attributable to the underlying hepatic disease being studied, with no drug-related serious adverse events reported.[5][7]
Q3: What are the potential, theoretical off-target effects of DNMT inhibitors like this compound?
While this compound has shown a favorable safety profile, it is important for researchers to be aware of the theoretical risks associated with DNMT inhibitors as a class. These can include:
-
Global Hypomethylation: Non-specific inhibition of DNMTs could potentially lead to genome-wide hypomethylation, which may affect genomic stability.[8]
-
Lack of Selectivity: While Larsucosterol inhibits DNMT1, DNMT3a, and DNMT3b, the precise selectivity profile and potential for off-target binding to other proteins have not been exhaustively detailed in publicly available literature. Non-nucleoside inhibitors are generally sought after to reduce the toxicity and improve the selectivity compared to nucleoside analogs.[8]
It is crucial to note that these are theoretical risks based on the broader class of DNMT inhibitors, and such effects have not been reported in the clinical development of this compound to date.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected Gene Expression Changes | Off-target effects on gene promoters not directly related to the intended pathway. | 1. Confirm On-Target Activity: Use a positive control to ensure Larsucosterol is inhibiting DNMT activity as expected (e.g., methylation-specific PCR of a known target gene). 2. Dose-Response Analysis: Perform a dose-response curve to determine the minimal effective concentration and avoid using excessively high concentrations that may increase the likelihood of off-target effects. 3. Whole-Genome Bisulfite Sequencing: For in-depth analysis, consider performing whole-genome bisulfite sequencing to map methylation changes across the genome and identify potential off-target sites. |
| Cell Viability Issues at High Concentrations | Although well-tolerated in vivo, very high concentrations in vitro could potentially lead to cellular stress or toxicity. | 1. Determine IC50 and Optimal Concentration: Conduct a cell viability assay (e.g., MTT, trypan blue) to determine the half-maximal inhibitory concentration (IC50) and establish a working concentration well below toxic levels. 2. Optimize Treatment Duration: Shorten the incubation time with Larsucosterol to the minimum required to observe the desired effect. |
| Inconsistent Results Between Experiments | Variability in experimental conditions, cell passage number, or reagent quality. | 1. Standardize Protocols: Ensure consistent cell culture conditions, including media, supplements, and cell density. 2. Use Low-Passage Cells: Use cells with a consistent and low passage number to minimize genetic drift and changes in methylation patterns. 3. Aliquot Reagents: Aliquot this compound upon receipt to avoid repeated freeze-thaw cycles that could affect its stability and potency. |
Data Presentation
Summary of Safety Data from Clinical Trials
| Trial Phase | Population | Key Safety Findings | Reference |
| Phase 2b (AHFIRM) | Severe Alcohol-Associated Hepatitis | - Fewer treatment-emergent adverse events (TEAEs) in larsucosterol arms compared to standard of care.- No meaningful differences in serious adverse events between groups; none attributed to larsucosterol. | [3][6][9] |
| Phase 2a | Alcohol-Associated Hepatitis | - Well-tolerated at all three doses (30, 90, and 150 mg).- No drug-related serious adverse events or early terminations due to treatment. | [5][7][10] |
| Phase 1b | Metabolic Dysfunction-Associated Steatohepatitis (MASH) | - Well-tolerated in all subjects.- No drug-related serious adverse events reported. | [11] |
Experimental Protocols & Visualizations
Signaling Pathway of this compound
This compound acts as a DNA methyltransferase (DNMT) inhibitor. This leads to the demethylation of CpG islands in gene promoter regions, subsequently modulating the expression of genes involved in various cellular processes.
Caption: Mechanism of action of this compound.
Experimental Workflow: Investigating Off-Target Effects
The following workflow outlines a general approach for assessing potential off-target effects of this compound in a research setting.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. DURECT Corporation Announces Last Patient Last Visit in Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis [prnewswire.com]
- 3. durect.com [durect.com]
- 4. durect.com [durect.com]
- 5. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DURECT reports positive results from phase 2b AHFIRM trial of larsucosterol in alcohol-associated hepatitis [clival.com]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. durect.com [durect.com]
Technical Support Center: Method Refinement for Long-Term Studies with Larsucosterol Sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Larsucosterol Sodium (also known as DUR-928) in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the sodium salt of 25-hydroxycholesterol-3-sulfate (25HC3S), an endogenous sulfated oxysterol. It functions as an epigenetic modulator by inhibiting DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1][2] This inhibition leads to reduced DNA hypermethylation, which in turn modulates the expression of genes involved in various cellular processes, including stress responses, cell death and survival, and lipid biosynthesis.[1][2] The ultimate effects of these changes are improved cell survival, reduced inflammation, and decreased lipotoxicity.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
Q3: In which experimental models has Larsucosterol been evaluated?
Larsucosterol has been assessed in various preclinical and clinical settings. In vitro studies have utilized cell lines such as HepG2 cells.[3] In vivo animal studies have included mouse models of nonalcoholic fatty liver disease (NAFLD).[3] Clinically, Larsucosterol has been extensively studied in human subjects for conditions like alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH).[4]
Q4: What is the clinical formulation of this compound?
In clinical trials, this compound has been administered as a sterile injectable solution. The formulation consists of 30 mg/mL of this compound in a solution containing 240 mg/mL of hydroxypropyl betadex.[3] For intravenous infusion, this stock solution is further diluted in sterile saline or 5% dextrose.[3]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Media
-
Possible Cause: The concentration of this compound may be too high for the aqueous buffer being used. While the sodium salt improves water solubility, it is still a lipophilic molecule.
-
Troubleshooting Steps:
-
Use a Co-solvent: For in vitro experiments, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol before diluting it to the final concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
Incorporate a Solubilizing Agent: Similar to the clinical formulation, using a solubilizing agent like hydroxypropyl-β-cyclodextrin (HPBCD) can significantly enhance the aqueous solubility of Larsucosterol.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C and using a sonicator can help dissolve the compound. However, be cautious with temperature-sensitive experiments.
-
pH Adjustment: Check the pH of your buffer. The solubility of Larsucosterol may be pH-dependent.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause: This could be due to a variety of factors, including compound degradation, improper dosage, or interactions with other components in the experimental system.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: As a best practice, always use freshly prepared solutions of this compound for your experiments to minimize the impact of any potential degradation.
-
Verify Concentration: If possible, analytically verify the concentration of your stock solution.
-
Evaluate Vehicle Effects: Always include a vehicle control in your experiments to ensure that the solvent used to dissolve Larsucosterol is not contributing to the observed effects.
-
Check for Interactions: Be aware of potential interactions with other treatments or components in your cell culture media or animal diet.
-
Issue 3: Difficulty in Quantifying this compound or its Metabolites
-
Possible Cause: The concentration of Larsucosterol in your samples may be below the detection limit of your assay, or there may be interfering substances.
-
Troubleshooting Steps:
-
Utilize a Sensitive Analytical Method: A validated high-performance liquid chromatography/mass spectrometry (HPLC/MS) method is recommended for the quantification of Larsucosterol in biological matrices like plasma.[4]
-
Incorporate Solid-Phase Extraction (SPE): To concentrate the analyte and remove interfering substances from your samples prior to HPLC/MS analysis, use a solid-phase extraction step.[4]
-
Optimize Extraction and Chromatography Conditions: Ensure that your extraction solvent and chromatography mobile phase are optimized for the recovery and separation of Larsucosterol.
-
Data Presentation
Table 1: Summary of this compound Clinical Trials in Alcohol-Associated Hepatitis (AH)
| Trial Phase | Number of Patients | Doses Administered | Key Efficacy Endpoints | Key Safety Findings |
| Phase 2a | 19 | 30 mg, 90 mg, 150 mg (IV) | 100% survival at 28 days; Reduction in Lille scores, serum bilirubin, and MELD scores. | Well-tolerated with no drug-related serious adverse events.[3][5] |
| Phase 2b (AHFIRM) | 307 | 30 mg, 90 mg (IV) | Did not meet primary endpoint of 90-day mortality or liver transplant. Showed trends in reducing 90-day mortality.[6] | Safe and well-tolerated, with adverse events similar to placebo.[6] |
Table 2: Key Pharmacokinetic and Efficacy Data from Phase 2a Study in AH
| Parameter | Moderate AH | Severe AH |
| Drug Exposure | Not affected by disease severity and was dose-proportional. | Not affected by disease severity and was dose-proportional. |
| Lille Score <0.45 at Day 7 | 89% of all patients with day 7 samples. | 89% of all patients with day 7 samples. |
| Serum Bilirubin Reduction | Statistically significant reduction from baseline at day 7. | Statistically significant reduction from baseline at day 28. |
| MELD Score Reduction | Statistically significant reduction from baseline at day 28. | Reduction from baseline at day 28 (not statistically significant). |
Experimental Protocols
1. Quantification of Larsucosterol in Plasma
This protocol is based on the methodology described in clinical trial reports.
-
Sample Preparation:
-
Collect plasma samples at designated time points.
-
Perform a solid-phase extraction (SPE) to isolate Larsucosterol from the plasma matrix.
-
-
Analytical Method:
-
Utilize a validated high-performance liquid chromatography/mass spectrometry (HPLC/MS) method.
-
The calibration range of the method should be established to cover the expected concentrations in the samples (e.g., 2–500 ng/mL as used in a Phase 2a study).[4]
-
-
Data Analysis:
-
Quantify the concentration of Larsucosterol by comparing the peak area of the analyte in the sample to a standard curve.
-
2. In Vitro Assessment of Larsucosterol in HepG2 Cells
This protocol is based on published in vitro studies.[3]
-
Cell Culture:
-
Culture HepG2 cells in appropriate media and conditions.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the HepG2 cells with varying concentrations of Larsucosterol (e.g., 0-25 µM) for a specified duration (e.g., 6-8 hours).
-
-
Endpoint Analysis:
-
Analyze relevant endpoints such as changes in gene expression (e.g., HMG-CoA reductase mRNA levels) or protein levels (e.g., SREBP-1).
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. durect.com [durect.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. durect.com [durect.com]
Validation & Comparative
Validating the Epigenetic Effects of Larsucosterol Sodium in Alcoholic Hepatitis: A Comparative Guide
For researchers and drug development professionals, understanding the mechanism of action of novel therapeutics is paramount. Larsucosterol sodium, an epigenetic modulator, has emerged as a potential treatment for alcohol-associated hepatitis (AH), a condition with high mortality and no FDA-approved therapies. This guide provides a comparative analysis of Larsucosterol, focusing on its epigenetic effects, and contrasts it with the current standard of care, corticosteroids.
Mechanism of Action: An Epigenetic Approach
Larsucosterol is an endogenous sulfated oxysterol that acts as an inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3][4] In alcoholic hepatitis, there is an observed increase in the expression of DNMTs, leading to aberrant DNA hypermethylation.[5] This hypermethylation results in the silencing of genes crucial for cellular survival, stress response, and lipid metabolism, thereby contributing to the pathophysiology of AH.[1][6][7]
Larsucosterol is proposed to counteract this by inhibiting DNMTs, leading to a reduction in DNA hypermethylation.[6][8] This, in turn, is expected to restore the expression of protective genes, leading to improved cell survival, reduced inflammation, and decreased lipotoxicity.[1][2][3][4]
In contrast, corticosteroids, the current mainstay of treatment for severe AH, exert their effects primarily through the glucocorticoid receptor. Their mechanism in AH is thought to involve the suppression of inflammatory and immune-mediated liver destruction.[9] However, their efficacy is limited, and they do not address the underlying epigenetic dysregulation characteristic of AH.[10][11] There is a lack of evidence to suggest that corticosteroids have a direct, beneficial epigenetic effect in the context of AH.
Signaling Pathway of Larsucosterol
The proposed mechanism of Larsucosterol involves the modulation of multiple downstream signaling pathways. By inhibiting DNMTs, Larsucosterol is thought to influence gene expression related to cellular stress responses, apoptosis, and lipid biosynthesis. A simplified representation of this pathway is provided below.
Clinical Trial Data
The primary clinical evidence for Larsucosterol in AH comes from the Phase 2b AHFIRM trial. This randomized, double-blind, placebo-controlled study evaluated the safety and efficacy of Larsucosterol in patients with severe AH. While the trial did not meet its primary endpoint of a statistically significant reduction in 90-day mortality or liver transplant, it did show a clinically meaningful trend towards reduced mortality.[1][12]
| Outcome (90-Day Mortality) | Placebo (Standard of Care) | Larsucosterol (30 mg) | Larsucosterol (90 mg) |
| Overall Population | 24.3% (25/103) | 14.7% (15/102) | 16.7% (17/102) |
| Mortality Reduction vs Placebo | - | 41% (p=0.070) | 35% (p=0.126) |
| U.S. Patient Population (76% of total) | 27.3% (21/77) | 11.0% (8/73) | 13.0% (10/77) |
| Mortality Reduction vs Placebo (U.S.) | - | 57% (p=0.014) | 58% (p=0.008) |
Data from the Phase 2b AHFIRM trial.[1][8]
In comparison, the efficacy of corticosteroids in AH has been debated. A large trial, STOPAH, failed to show a 90-day survival benefit for corticosteroids.[7] While some studies and meta-analyses suggest a short-term survival benefit in severe AH, the long-term benefits are not well-established, and a significant proportion of patients do not respond to corticosteroid treatment.[9][10][13]
Experimental Protocols
Validating the epigenetic effects of Larsucosterol would involve analyzing patient samples from clinical trials. While specific, detailed protocols from the AHFIRM trial are not publicly available, the following represents a standard workflow for such an analysis.
General Experimental Workflow for Epigenetic Analysis
1. Sample Collection: Liver biopsies or peripheral blood mononuclear cells (PBMCs) would be collected from patients at baseline (before treatment) and at one or more time points after treatment with Larsucosterol or a comparator (placebo/corticosteroids).
2. Nucleic Acid Extraction: DNA and RNA would be extracted from the collected samples using standardized kits.
3. DNA Methylation Analysis:
- Method: Whole-genome bisulfite sequencing (WGBS) or a targeted methylation sequencing approach would be used.
- Protocol:
- Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
- The treated DNA is then amplified via PCR.
- The amplified library is sequenced using a next-generation sequencing platform.
- Sequencing reads are aligned to a reference genome, and the methylation status of each cytosine is determined.
4. Gene Expression Analysis:
- Method: RNA-Sequencing (RNA-Seq).
- Protocol:
- RNA is reverse-transcribed to complementary DNA (cDNA).
- The cDNA is fragmented and ligated with sequencing adapters.
- The resulting library is sequenced.
- Sequencing reads are mapped to a reference transcriptome to quantify the expression level of each gene.
5. Bioinformatic Analysis: The sequencing data would be analyzed to identify differentially methylated regions (DMRs) and differentially expressed genes (DEGs) between the Larsucosterol-treated group and the comparator group.
6. Pathway Analysis: DMRs and DEGs would be used in pathway enrichment analysis to identify the biological pathways that are significantly modulated by Larsucosterol.
Conclusion
This compound represents a novel therapeutic approach for alcoholic hepatitis by targeting the underlying epigenetic dysregulation, a mechanism distinct from that of corticosteroids. While the Phase 2b AHFIRM trial did not achieve statistical significance on its primary endpoint, the observed trends in mortality reduction, particularly in the U.S. patient population, are promising and warrant further investigation in a Phase 3 trial.[1][14]
For the research community, the key differentiator of Larsucosterol is its targeted epigenetic mechanism. Future publications from clinical trials providing quantitative data on the changes in DNA methylation and gene expression in response to Larsucosterol will be crucial for fully validating its mechanism of action and for providing a more direct comparison to other therapeutic modalities. The lack of publicly available, detailed epigenetic data from human trials currently limits a direct quantitative comparison with alternatives. However, the preclinical data and the proposed mechanism provide a strong rationale for its continued development.[1][6]
References
- 1. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DURECT Corporation Announces Phase 3 Registrational Trial Design for Larsucosterol in Alcohol-associated Hepatitis [prnewswire.com]
- 3. durect.com [durect.com]
- 4. durect.com [durect.com]
- 5. durect.com [durect.com]
- 6. Epigenetic therapy for alcoholic hepatitis: can larsucosterol change the treatment landscape? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DURECT’S larsucosterol reports mixed data for hepatitis - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Deadly alcoholic hepatitis finds hope in epigenetics | Drug Discovery News [drugdiscoverynews.com]
- 9. Alcoholic Hepatitis (Alcohol-Associated Hepatitis) Medication: Corticosteroids [emedicine.medscape.com]
- 10. mdpi.com [mdpi.com]
- 11. Epigenetic therapy for alcoholic hepatitis: can larsucosterol change the treatment landscape? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of Epigenetic Changes in the Progression of Alcoholic Steatohepatitis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. DURECT Gets FDA Breakthrough Therapy Status for Larsucosterol in Alcoholic Hepatitis [synapse.patsnap.com]
A Comparative Analysis of Larsucosterol Sodium and Other DNMT Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the mechanisms, efficacy, and experimental evaluation of emerging and established DNA methyltransferase inhibitors.
In the rapidly evolving landscape of epigenetic modulators, DNA methyltransferase (DNMT) inhibitors have carved out a significant niche, particularly in oncology and increasingly in other therapeutic areas. This guide provides a comparative analysis of Larsucosterol Sodium, a novel endogenous epigenetic regulator, against established DNMT inhibitors, primarily the FDA-approved nucleoside analogs Azacitidine and Decitabine. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, supporting experimental data, and relevant methodologies.
Introduction to DNMT Inhibition
DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression. The enzymes responsible for this process, DNA methyltransferases (DNMTs), are often dysregulated in various diseases, leading to aberrant hypermethylation and silencing of tumor suppressor genes and other critical cellular pathways.[1] DNMT inhibitors aim to reverse this process, restoring normal gene expression and cellular function.
This compound is an endogenous sulfated oxysterol that acts as an epigenetic modulator by inhibiting DNMTs, including DNMT1, DNMT3a, and DNMT3b.[2][3] It is currently being investigated for its therapeutic potential in liver diseases and other conditions.[4] Azacitidine and Decitabine are synthetic nucleoside analogs that, upon incorporation into DNA, covalently trap and deplete DNMT enzymes, leading to DNA hypomethylation.[5][6] These drugs are established treatments for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[5]
Comparative Performance and Efficacy
A direct head-to-head comparison of the in vitro potency of these inhibitors is challenging due to the lack of publicly available standardized IC50 data under identical experimental conditions. However, their efficacy has been evaluated in various preclinical and clinical settings, providing insights into their relative performance.
| Feature | This compound | Azacitidine | Decitabine |
| Mechanism of Action | Endogenous epigenetic regulator; inhibits DNMT1, DNMT3a, and DNMT3b activity.[2][3] | Nucleoside analog; incorporates into RNA and DNA, traps DNMTs leading to their degradation and DNA hypomethylation.[5][7] | Deoxy-nucleoside analog; incorporates into DNA, traps DNMTs leading to their degradation and DNA hypomethylation.[6] |
| Primary Therapeutic Area | Alcohol-associated Hepatitis (AH), Metabolic dysfunction-associated steatohepatitis (MASH).[4][8] | Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML).[5] | Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML).[6] |
| Clinical Efficacy (Select Data) | Phase 2b trial in severe AH showed a 41% reduction in 90-day mortality with the 30 mg dose and a 35% reduction with the 90 mg dose compared to placebo.[9] | In a randomized controlled trial for MDS, Azacitidine treatment resulted in significantly higher response rates, improved quality of life, reduced risk of leukemic transformation, and improved survival compared with supportive care.[10] | In a study of elderly patients with advanced MDS, reduced-intensity conditioning HSCT resulted in a significantly improved event-free survival in comparison with continuous 5-aza therapy.[11] |
| Reported Side Effects | Well-tolerated in clinical trials with fewer treatment-emergent adverse events compared to standard of care in AH.[2] | Anemia, neutropenia, thrombocytopenia. Can cause severe fetal damage.[7] | Similar to Azacitidine, with a notable risk of myelosuppression. |
Signaling Pathways
The downstream effects of DNMT inhibition are mediated through the reactivation of silenced genes, which in turn modulate various signaling pathways.
This compound Signaling Pathway
Larsucosterol has been shown to upregulate genes involved in the MAPK, PI3K, and calcium-AMPK signaling pathways. This leads to decreased lipid biosynthesis and enhanced cell survival.
References
- 1. Tumor suppressor gene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. durect.com [durect.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different Gene Sets Are Associated With Azacitidine Response In Vitro Versus in Myelodysplastic Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravesical Instillation of Azacitidine Suppresses Tumor Formation through TNF-R1 and TRAIL-R2 Signaling in Genotoxic Carcinogen-Induced Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Larsucosterol Sodium and Corticosteroids for the Treatment of Alcoholic Hepatitis
An Objective Guide for Researchers and Drug Development Professionals
Alcoholic Hepatitis (AH) is a severe inflammatory liver condition with high short-term mortality and limited therapeutic options.[1] For decades, corticosteroids have been the mainstay of treatment for severe AH, despite inconsistent evidence of their efficacy and concerns about their safety profile.[2][3][4] Recently, Larsucosterol Sodium, a novel epigenetic modulator, has emerged as a potential therapeutic alternative, showing promising signals in clinical trials.[5][6] This guide provides a comprehensive comparison of the efficacy, mechanism of action, and safety of this compound versus corticosteroids in the treatment of AH, supported by available experimental data.
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches of this compound and corticosteroids in AH are fundamentally different, targeting distinct cellular and molecular pathways.
This compound: Epigenetic Modulation
This compound acts as an inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[5][7] In AH, there is dysregulated DNA hypermethylation, which silences genes crucial for cell survival, stress response, and lipid metabolism.[4][7] By inhibiting DNMTs, Larsucosterol reduces this hypermethylation, thereby modulating gene expression to:
This targeted epigenetic modulation represents a novel approach to treating AH by addressing the underlying molecular pathology.
Corticosteroids: Broad Anti-inflammatory Effects
Corticosteroids, such as prednisolone, exert their effects by suppressing the inflammatory and immune responses that drive liver injury in AH.[2][9] Their primary mechanisms include:
-
Inhibiting the production of pro-inflammatory cytokines like TNF-alpha, IL-6, and IL-8.[10]
-
Increasing the production of anti-inflammatory cytokines like IL-10.[10]
-
Suppressing immune-mediated hepatic destruction.[2]
While effective in reducing inflammation, this broad immunosuppression is also responsible for their significant side effects, most notably an increased risk of infections.[9][10]
Clinical Efficacy: A Head-to-Head Comparison of Trial Data
Direct comparative trials between this compound and corticosteroids are not yet available. The following tables summarize key efficacy data from major clinical trials for each drug.
This compound: Key Clinical Trial Data (AHFIRM Phase 2b)
The AHFIRM trial was a Phase 2b, randomized, double-blind, placebo-controlled study evaluating the safety and efficacy of Larsucosterol in patients with severe AH.[11] The placebo arm consisted of standard of care (SOC), which could include corticosteroids at the investigator's discretion.[7][11]
| Endpoint | Placebo (SOC) | Larsucosterol 30 mg | Larsucosterol 90 mg | p-value |
| 90-Day Mortality or Liver Transplant (Primary) | 25/103 (24.3%) | 15/102 (14.7%) | 17/102 (16.7%) | Not Statistically Significant |
| 90-Day Mortality (Key Secondary) | 25/103 (24.3%) | 15/102 (14.7%) | 17/102 (16.7%) | 0.070 (30mg vs Placebo) |
| 90-Day Mortality Reduction vs. Placebo | - | 41% | 35% | - |
| 90-Day Mortality (U.S. Patients) | 21/77 (27.3%) | 8/73 (11.0%) | 10/77 (13.0%) | 0.014 (30mg vs Placebo) |
| 90-Day Mortality Reduction (U.S. Patients) | - | 57% | 58% | - |
Data sourced from the AHFIRM Phase 2b trial results.[5][6][12][13]
Corticosteroids: Summary of Key Clinical Trial Data
The efficacy of corticosteroids in AH has been evaluated in numerous trials over several decades, with conflicting results.
| Trial / Meta-analysis | Key Findings |
| Maddrey et al. (1978) | Corticosteroid therapy significantly decreased early mortality (p < 0.05).[14] |
| STOPAH Trial | Failed to show a 90-day survival benefit for prednisolone compared to placebo.[1] |
| Cochrane Meta-analysis (2017) | Found no benefit of steroids on 3-month mortality.[3] |
| Mathurin et al. Meta-analysis | Corticosteroids improve 28-day survival in patients with severe AH (79.97% vs 65.7% for placebo, p=0.0005).[15] |
Experimental Protocols: A Closer Look at the Methodologies
Understanding the design of the key clinical trials is crucial for interpreting their results.
AHFIRM Trial (Larsucosterol)
AHFIRM Trial Protocol Summary:
-
Design: A Phase 2b, randomized, double-blind, placebo-controlled, international, multi-center study.[11]
-
Participants: 307 patients with severe alcohol-associated hepatitis.[12]
-
Intervention: Patients were randomized to receive either Larsucosterol (30 mg or 90 mg) or a placebo, administered intravenously. A second dose was given after 72 hours if the patient remained hospitalized. All patients received supportive care as determined by the investigators.[12][13]
-
Primary Endpoint: 90-day mortality or liver transplant rate.[12][13]
STOPAH Trial (Corticosteroids)
The Steroids or Pentoxifylline for Alcoholic Hepatitis (STOPAH) trial was a large, multi-center, double-blind, randomized trial.
STOPAH Trial Protocol Summary:
-
Design: A large, multi-center, randomized, double-blind, 2x2 factorial trial.
-
Participants: Over 1000 patients with severe alcoholic hepatitis.[10]
-
Intervention: Patients were randomized to one of four groups:
-
Placebo for prednisolone and placebo for pentoxifylline.
-
Prednisolone and placebo for pentoxifylline.
-
Pentoxifylline and placebo for prednisolone.
-
Prednisolone and pentoxifylline.
-
-
Primary Endpoint: 28-day mortality.
-
Secondary Endpoints: Mortality at 90 days and 1 year.
Safety and Tolerability
This compound: In the AHFIRM trial, Larsucosterol was found to be safe and well-tolerated.[5] The number of treatment-emergent adverse events (TEAEs) was similar between the Larsucosterol groups and the placebo group, with most adverse events being attributable to the underlying liver disease.[12][13] This favorable safety profile, particularly the lack of increased infection risk, is a significant potential advantage over corticosteroids.[8]
Corticosteroids: The use of corticosteroids is associated with a number of well-documented side effects, the most concerning of which in the context of AH is an increased risk of infection.[9][10] Other adverse events include hyperglycemia, gastrointestinal bleeding, and neuropsychiatric effects.[4][15] The Lille score is often used to identify patients who are not responding to corticosteroids after 7 days, in whom the treatment is typically discontinued to avoid further adverse events.[9][10]
Conclusion and Future Outlook
The current landscape of AH treatment is characterized by a significant unmet need for safe and effective therapies. While corticosteroids have been a long-standing treatment option, their efficacy remains controversial, and their use is limited by a significant risk of adverse events.[3][4]
This compound, with its novel epigenetic mechanism of action, has shown a clinically meaningful trend towards reducing 90-day mortality in patients with severe AH, particularly in the U.S. patient population of the AHFIRM trial.[5][6] Although the primary endpoint of the Phase 2b trial was not met, the promising mortality data and favorable safety profile have led to FDA Fast Track and Breakthrough Therapy designations, paving the way for a Phase 3 registrational trial.[6][7][16]
For researchers and drug development professionals, Larsucosterol represents a promising new avenue of investigation in a disease with a dire prognosis. Future head-to-head comparative trials will be essential to definitively establish the efficacy and safety of Larsucosterol relative to corticosteroids and to determine its ultimate place in the treatment paradigm for alcoholic hepatitis.
References
- 1. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. jwatch.org [jwatch.org]
- 4. m.youtube.com [m.youtube.com]
- 5. durect.com [durect.com]
- 6. Larsucosterol Shows Promising 90-Day Mortality Reduction in Phase 2b Alcohol-Associated Hepatitis Trial [trial.medpath.com]
- 7. durect.com [durect.com]
- 8. Epigenetic therapy for alcoholic hepatitis: can larsucosterol change the treatment landscape? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Larsucosterol for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Corticosteroid therapy of alcoholic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alcoholic Hepatitis: Steroids vs. Pentoxifylline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DURECT Corporation Announces Phase 3 Registrational Trial Design for Larsucosterol in Alcohol-associated Hepatitis [prnewswire.com]
A Comparative Analysis of Larsucosterol Sodium Phase 2a and 2b Clinical Trials in Alcohol-Associated Hepatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Phase 2a and Phase 2b (AHFIRM) clinical trial data for Larsucosterol Sodium in the treatment of Alcohol-Associated Hepatitis (AH). The information is intended for an audience with expertise in clinical research and drug development, offering a comprehensive overview of the available data to inform further research and development efforts.
Executive Summary
Larsucosterol is an endogenous epigenetic modulator that has been investigated for the treatment of severe alcohol-associated hepatitis (AH), a life-threatening condition with no FDA-approved therapies.[1][2] It functions by inhibiting DNA methyltransferases (DNMTs), which leads to the modulation of gene expression involved in cellular stress responses, survival, and lipid biosynthesis.[3][4] This guide synthesizes the publicly available data from the Phase 2a and the larger, randomized Phase 2b (AHFIRM) clinical trials to provide a clear, comparative overview of the drug's safety and efficacy signals.
Data Presentation: Quantitative Comparison of Trial Data
The following tables summarize the key quantitative data from the this compound Phase 2a and Phase 2b clinical trials.
Table 1: Trial Design and Demographics
| Parameter | Phase 2a Trial | Phase 2b (AHFIRM) Trial |
| Official Title | Safety, Pharmacokinetics, & Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-associated Hepatitis | A Phase 2b Study in Subjects With Alcoholic Hepatitis to Evaluate Safety and Efficacy of DUR-928 Treatment (AHFIRM) |
| ClinicalTrials.gov ID | NCT03432260, NCT01809132, NCT02655510[5] | NCT04563026[3] |
| Study Design | Open-label, dose-escalation, multi-center[5] | Randomized, double-blind, placebo-controlled, international, multi-center[6][7] |
| Patient Population | 19 patients with moderate to severe AH[5][8] | 307 patients with severe AH[6] |
| Dosage Arms | 30 mg, 90 mg, 150 mg intravenous infusions[5] | Placebo, 30 mg Larsucosterol, 90 mg Larsucosterol[6] |
| Primary Endpoint | Safety and pharmacokinetics[5] | 90-day incidence of mortality or liver transplantation[6][9] |
| Key Secondary Endpoint | Efficacy signals (Lille score, MELD score, serum bilirubin)[5] | 90-day survival[6][9] |
Table 2: Efficacy Outcomes
| Efficacy Endpoint | Phase 2a Trial Results | Phase 2b (AHFIRM) Trial Results |
| Mortality | 100% survival at 28 days (n=19)[8] | Overall Population: - 30 mg: 41% reduction in 90-day mortality vs. placebo (p=0.070)[6]- 90 mg: 35% reduction in 90-day mortality vs. placebo (p=0.126)[6]US Population (76% of patients): - 30 mg: 57% reduction in 90-day mortality vs. placebo (p=0.014)[6]- 90 mg: 58% reduction in 90-day mortality vs. placebo (p=0.008)[6] |
| Mortality or Liver Transplant (Primary Endpoint) | Not a primary endpoint. | Did not achieve statistical significance for either dose compared to placebo.[6] |
| Lille Score | Statistically significantly lower (p < 0.01) at day 7 in severe AH patients (30mg & 90mg doses) compared to a contemporaneous study with standard of care.[5][10] | Not reported as a primary or key secondary endpoint. |
| MELD Score | Reductions from baseline observed at Day 7 and Day 28.[1] | Not reported as a primary or key secondary endpoint. |
| Serum Bilirubin | Rapid reductions from baseline observed at Day 7 and Day 28.[1] | Not reported as a primary or key secondary endpoint. |
Table 3: Safety and Tolerability
| Safety Outcome | Phase 2a Trial Results | Phase 2b (AHFIRM) Trial Results |
| Overall Safety Profile | Well-tolerated at all three doses (30, 90, and 150 mg).[8] | Safe and well-tolerated.[6] |
| Serious Adverse Events (SAEs) | No drug-related serious adverse events.[10] | No meaningful differences in serious adverse events between the groups, and none were attributed to larsucosterol. |
| Treatment-Emergent Adverse Events (TEAEs) | Not explicitly detailed in available results. | Fewer TEAEs in the larsucosterol arms compared with standard of care.[6] |
Experimental Protocols
Phase 2a Trial Methodology
The Phase 2a study was a multicenter, open-label, dose-escalation trial that enrolled 19 patients clinically diagnosed with moderate to severe alcohol-associated hepatitis.[5][10] Participants received one or two intravenous infusions of Larsucosterol at doses of 30, 90, or 150 mg, with the second infusion administered 72 hours after the first if the patient remained hospitalized.[5] The primary objectives were to evaluate the safety and pharmacokinetics of Larsucosterol.[5] Efficacy signals, including Lille scores at day 7, changes in serum total bilirubin, and Model for End-Stage Liver Disease (MELD) scores, were also assessed over a 28-day follow-up period.[5][10]
Phase 2b (AHFIRM) Trial Methodology
The AHFIRM trial was a randomized, double-blind, placebo-controlled, international, multi-center study that enrolled 307 patients with severe alcohol-associated hepatitis.[6][7] Patients were randomized in a 1:1:1 ratio to receive either 30 mg of Larsucosterol, 90 mg of Larsucosterol, or a placebo.[6] A second dose was administered after 72 hours if the patient was still hospitalized.[11] All patients received supportive care as determined by the investigators, and patients in the placebo group could receive methylprednisolone at the investigator's discretion.[9][11] The primary endpoint was the 90-day mortality or liver transplant rate.[6][9] The key secondary endpoint was 90-day survival.[6][9]
Mandatory Visualization
Signaling Pathway of Larsucosterol
Caption: Mechanism of action of Larsucosterol in mitigating cellular stress.
Experimental Workflow for the AHFIRM Phase 2b Trial
Caption: High-level overview of the AHFIRM Phase 2b clinical trial workflow.
References
- 1. DURECT Announces Peer-Reviewed Article Accepted for Publication with Additional Data from Previously Completed Phase 2a Study of Larsucosterol in Alcohol-Associated Hepatitis [prnewswire.com]
- 2. durect.com [durect.com]
- 3. DURECT Corporation Announces Phase 3 Registrational Trial Design for Larsucosterol in Alcohol-associated Hepatitis [prnewswire.com]
- 4. durect.com [durect.com]
- 5. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- 7. durect.com [durect.com]
- 8. durect.com [durect.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Larsucosterol for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Larsucosterol Sodium's Therapeutic Claims in Severe Alcohol-Associated Hepatitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Larsucosterol Sodium, an investigational epigenetic modulator, with the current standard of care, corticosteroids, for the treatment of severe alcohol-associated hepatitis (AH). The information is compiled from publicly available clinical trial data and scientific literature to support independent validation of Larsucosterol's therapeutic claims.
Executive Summary
Larsucosterol (also known as DUR-928) is an endogenous sulfated oxysterol that acts as an inhibitor of DNA methyltransferases (DNMTs).[1] This mechanism is proposed to counteract the epigenetic dysregulation, specifically DNA hypermethylation, observed in alcohol-associated hepatitis, thereby reducing inflammation, lipotoxicity, and cell death while promoting liver regeneration.[2][3] Clinical trials have investigated its potential as a therapy for severe AH, a condition with high short-term mortality and no FDA-approved treatments.[2] The current standard of care for eligible patients with severe AH is corticosteroid therapy, primarily with prednisolone or methylprednisolone, which has shown variable and often modest benefits in improving short-term survival. This guide presents a comparative analysis of the available efficacy and safety data for Larsucosterol and corticosteroids, alongside their respective experimental protocols and mechanisms of action.
Quantitative Data Comparison
The following tables summarize the key quantitative data from clinical trials of Larsucosterol and corticosteroids in patients with severe alcohol-associated hepatitis.
Table 1: Larsucosterol Phase 2b AHFIRM Trial Results (90-Day Mortality)
| Treatment Arm | Overall Population Mortality Rate (p-value vs. SOC) | U.S. Subgroup Mortality Rate (p-value vs. SOC) |
| Larsucosterol (30 mg) | 15/102 (14.7%) (p=0.070) | 8/73 (11.0%) (p=0.014) |
| Larsucosterol (90 mg) | 17/102 (16.7%) (p=0.126) | 10/77 (13.0%) (p=0.008) |
| Standard of Care (SOC)¹ | 25/103 (24.3%) | 21/77 (27.3%) |
¹ Standard of Care (SOC) consisted of placebo plus supportive care, with or without methylprednisolone capsules at the investigators' discretion.[4]
Table 2: Selected Corticosteroid Clinical Trial and Meta-Analysis Results in Severe Alcoholic Hepatitis
| Study / Meta-Analysis | Treatment | Control | Mortality Rate (Treatment) | Mortality Rate (Control) | Timepoint |
| Carithers et al. (1989) | Methylprednisolone (32 mg/day) | Placebo | 2/35 (5.7%) | 11/31 (35.5%) | 28 days |
| Ramond et al. (1992) | Prednisolone (40 mg/day) | Placebo | 4/32 (12.5%) | 16/29 (55.2%) | 2 months |
| STOPAH Trial (as cited in sources) | Prednisolone | Placebo | 14% | 17% | 28 days |
| Meta-analysis (Imperiale et al., 1990) | Corticosteroids | Placebo | Protective efficacy of 37% in overall mortality | - | Short-term |
| Meta-analysis (Pavlov et al., 2017) | Corticosteroids | Placebo/No intervention | 28% | 30% | 3 months |
| Meta-analysis (Singal et al., 2016) | Corticosteroid monotherapy | Placebo | Odds Ratio for 1-month mortality: 0.58 | - | 1 month |
Experimental Protocols
Larsucosterol: AHFIRM Phase 2b Trial (NCT04563026)
-
Study Design: A randomized, double-blind, placebo-controlled, international, multi-center Phase 2b study.[5]
-
Patient Population: 307 patients with severe alcohol-associated hepatitis, defined by a Maddrey's Discriminant Function (MDF) score > 32 and a Model for End-Stage Liver Disease (MELD) score between 21 and 30.[2]
-
-
Larsucosterol 30 mg administered intravenously.
-
Larsucosterol 90 mg administered intravenously.
-
Placebo (Standard of Care), which could include methylprednisolone at the investigator's discretion.
-
-
Dosing Regimen: A second dose was administered after 72 hours if the patient remained hospitalized. Patients in the larsucosterol arms received the same supportive care but without steroids.[1]
-
Primary Endpoint: 90-day incidence of mortality or liver transplantation.[1]
-
Key Secondary Endpoint: 90-day survival.[1]
Corticosteroids: Representative Trial Design (Based on multiple sources)
-
Study Design: Typically randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with severe alcoholic hepatitis, often defined by an MDF score ≥ 32 or the presence of spontaneous hepatic encephalopathy.
-
Treatment Arms:
-
Prednisolone (e.g., 40 mg daily) or Methylprednisolone (e.g., 32 mg daily).
-
Placebo.
-
-
Dosing Regimen: Typically administered for 28 days, sometimes followed by a taper.
-
Primary Endpoint: Short-term mortality (e.g., 28-day, 1-month, or 2-month).
Mechanism of Action and Signaling Pathways
Larsucosterol's Epigenetic Modulation
Larsucosterol functions as an epigenetic regulator by inhibiting DNA methyltransferases (DNMTs), particularly DNMT1, DNMT3a, and 3b.[1][6] In alcohol-associated hepatitis, there is an increase in DNA hypermethylation, which leads to the silencing of protective genes.[6] By inhibiting DNMTs, Larsucosterol is believed to restore the expression of genes involved in critical cellular pathways related to stress response, cell survival, and lipid metabolism, ultimately leading to reduced inflammation and lipotoxicity.[1][6]
Experimental Workflow: AHFIRM Trial
The AHFIRM trial followed a structured workflow to assess the efficacy and safety of Larsucosterol.
References
- 1. DURECT Corporation Receives FDA Breakthrough Therapy Designation for Larsucosterol in Alcohol-Associated Hepatitis [prnewswire.com]
- 2. hcplive.com [hcplive.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. DURECT Corporation Announces Phase 3 Registrational Trial Design for Larsucosterol in Alcohol-associated Hepatitis [prnewswire.com]
- 5. durect.com [durect.com]
- 6. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
Larsucosterol Sodium's safety profile compared to other liver disease treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Larsucosterol Sodium with other therapeutic agents used in the management of liver diseases, with a primary focus on severe alcohol-associated hepatitis (AH). The information is based on available clinical trial data and aims to offer an objective overview for research and development professionals.
Executive Summary
Larsucosterol, an investigational epigenetic modulator, has demonstrated a favorable safety and tolerability profile in clinical trials for severe alcohol-associated hepatitis. Compared to the current standard of care, which often includes corticosteroids, Larsucosterol has been associated with fewer treatment-emergent adverse events (TEAEs). Corticosteroids, while offering some efficacy, are linked to a significant risk of infections, gastrointestinal bleeding, and renal impairment. Other agents like pentoxifylline have a questionable efficacy profile and their own set of adverse events. N-acetylcysteine (NAC) is generally well-tolerated and used in acute liver failure, but its side effect profile includes gastrointestinal disturbances and rash.
Comparative Safety Profile
The following table summarizes the incidence of key adverse events observed in clinical trials of Larsucosterol and comparator treatments for liver disease.
| Adverse Event Category | Larsucosterol (AHFIRM Trial) | Corticosteroids (Various Trials) | Pentoxifylline (Various Trials) | N-acetylcysteine (NAI-ALF Trials) |
| Any Treatment-Emergent Adverse Event (TEAE) | 92.0% (30mg dose), 94.9% (90mg dose)[1] | High incidence, with infections, GI bleeds, and renal impairment being most frequent[2] | May increase serious and non-serious adverse events compared to placebo[3] | Generally well-tolerated; nausea, vomiting, and rash are most common[4][5] |
| Infections | Data not specifically reported, but overall TEAEs were fewer than placebo[6] | Occur in up to 20% of patients treated with steroids[7] | Not reported as a primary adverse event | Not reported as a primary adverse event |
| Gastrointestinal Bleeding | Data not specifically reported | Increased risk, especially in hospitalized patients[8][9] | Variceal hemorrhage reported in a small percentage of patients (e.g., 6%)[3] | Not reported as a primary adverse event |
| Renal Impairment/Acute Kidney Injury | Data not specifically reported | A common adverse event[2]; however, one study showed prednisolone reduced incident AKI[10] | Reduced hepatorenal syndrome-related mortality in some studies[3] | Not reported as a primary adverse event |
| Drug-Related Serious Adverse Events | None attributed to larsucosterol[11] | Can lead to serious infections and other complications[12] | Not well-documented in AH trials[13] | Rare, but anaphylactoid reactions can occur[14] |
Mechanism of Action: Larsucosterol
Larsucosterol is an epigenetic modulator that functions by inhibiting DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and 3b.[15][16] In pathological states like alcohol-associated hepatitis, there is hypermethylation of DNA, which can silence the expression of beneficial genes. By inhibiting DNMTs, Larsucosterol reduces this hypermethylation, leading to the re-expression of genes involved in critical cellular processes.[17] This includes the upregulation of genes in signaling pathways such as MAPK-ERK and calcium-AMPK, which play a role in reducing lipid biosynthesis, attenuating inflammation, and promoting cell survival.[12][17]
Caption: Larsucosterol's mechanism of action.
Experimental Protocols
Larsucosterol: AHFIRM Phase 2b Trial
-
Study Design: A randomized, double-blind, placebo-controlled, international, multi-center trial.[15][18]
-
Participants: 307 patients with severe alcohol-associated hepatitis.[6]
-
Intervention: Patients were randomized to one of three arms:
-
Larsucosterol 30 mg
-
Larsucosterol 90 mg
-
Placebo[15]
-
-
Administration: Intravenous infusion.
-
Concomitant Medication: All patients received supportive care. Patients in the placebo group could receive methylprednisolone at the investigator's discretion.[15]
-
Primary Outcome: 90-day incidence of mortality or liver transplantation.[19]
-
Key Secondary Outcome: 90-day mortality.[6]
Caption: AHFIRM Phase 2b Trial Workflow.
Corticosteroids & Pentoxifylline: STOPAH Trial
-
Study Design: A multicentre, double-blind, 2x2 factorial trial.[17]
-
Participants: 1,200 patients with severe alcoholic hepatitis.[17]
-
Intervention: Patients were randomized to one of four groups:
-
Placebo / Placebo
-
Placebo / Prednisolone
-
Pentoxifylline / Placebo
-
Pentoxifylline / Prednisolone[17]
-
-
Primary Endpoint: Mortality at 28 days.[17]
-
Secondary Endpoints: Mortality at 90 days and 1 year.[17]
Conclusion
This compound presents a promising safety profile for the treatment of severe alcohol-associated hepatitis, particularly when compared to the established risks associated with corticosteroid therapy. The lower incidence of treatment-emergent adverse events in the AHFIRM trial suggests a better tolerability profile. While the primary efficacy endpoint in the overall population was not met, the clinically meaningful trends in mortality reduction, especially in the U.S. patient population, warrant further investigation in Phase 3 trials. For researchers and drug development professionals, Larsucosterol's novel epigenetic mechanism of action and favorable safety data highlight its potential as a significant advancement in the treatment of liver diseases.
References
- 1. durect.com [durect.com]
- 2. Corticosteroids in severe alcohol-associated hepatitis. Not so fast: A systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentoxifylline for alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine for non-acetaminophen induced acute liver failure: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | N-Acetylcysteine for the Management of Non-Acetaminophen Drug-Induced Liver Injury in Adults: A Systematic Review [frontiersin.org]
- 6. DURECT reports positive results from phase 2b AHFIRM trial of larsucosterol in alcohol-associated hepatitis [clival.com]
- 7. Alcoholic hepatitis - Wikipedia [en.wikipedia.org]
- 8. Trends of Readmissions for Gastrointestinal Bleeding After Alcoholic Hepatitis: Analysis of the Nationwide Readmission Database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticosteroids and risk of gastrointestinal bleeding: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. hcplive.com [hcplive.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Pentoxifylline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cdn.who.int [cdn.who.int]
- 15. durect.com [durect.com]
- 16. durect.com [durect.com]
- 17. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. durect.com [durect.com]
- 19. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
Assessing the Long-Term Outcomes of Larsucosterol Sodium Treatment for Alcohol-Associated Hepatitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Larsucosterol Sodium with the current standard of care, primarily corticosteroids, for the treatment of severe Alcohol-associated Hepatitis (AH). The information is based on available clinical trial data and aims to assist researchers and drug development professionals in evaluating the long-term potential of this novel therapeutic agent.
Introduction to this compound
Larsucosterol (also known as DUR-928) is an endogenous, sulfated oxysterol that acts as an epigenetic modulator. Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1] In pathological states such as AH, DNA hypermethylation can lead to the silencing of genes crucial for cellular repair, survival, and normal metabolic function.[2] By inhibiting DNMTs, Larsucosterol is proposed to restore the expression of these protective genes, thereby reducing inflammation, lipotoxicity, and oxidative stress, and promoting hepatocyte survival and liver regeneration.[3]
Current Standard of Care: Corticosteroids
The current first-line treatment for severe AH is the administration of corticosteroids, such as prednisolone.[4] The rationale behind their use is to suppress the profound inflammatory response characteristic of AH. However, the efficacy of corticosteroids in improving long-term survival remains a subject of debate, with some studies showing a modest short-term survival benefit, while larger trials have not demonstrated a significant improvement in mortality at 90 days or one year.[5][6] Furthermore, corticosteroid use is associated with an increased risk of infections, a significant concern in this patient population.[6]
Comparative Efficacy: Larsucosterol vs. Corticosteroids
The following tables summarize the available quantitative data from key clinical trials of Larsucosterol and corticosteroids in patients with severe AH.
Table 1: 90-Day Outcomes in Severe Alcohol-Associated Hepatitis
| Outcome | Larsucosterol (AHFIRM Trial - US Subgroup)[7][8] | Corticosteroids (Prednisolone - STOPAH Trial)[9] | Placebo (AHFIRM Trial - US Subgroup)[7][8] | Placebo (STOPAH Trial)[9] |
| 90-Day Mortality Rate | 30mg: 57% reduction vs. Placebo (p=0.014)90mg: 58% reduction vs. Placebo (p=0.008) | No significant difference vs. Placebo | - | ~29% |
| 90-Day Mortality or Liver Transplant Rate (Primary Endpoint of AHFIRM) | Not statistically significant vs. Placebo (Global population)[1] | Not reported as a primary endpoint in this format. | - | - |
Note: The AHFIRM trial's primary endpoint of 90-day mortality or liver transplant did not reach statistical significance in the overall global population. However, a prespecified analysis of the U.S. patient subgroup (representing 76% of the trial population) showed a statistically significant reduction in 90-day mortality for both larsucosterol doses compared to placebo.[7][8] The STOPAH trial did not show a significant difference in mortality at 90 days for prednisolone compared to placebo.[9]
Table 2: Long-Term Outcomes (1-Year Mortality)
| Treatment | 1-Year Mortality Rate |
| Larsucosterol | Data not yet available. A planned Phase 3 trial will follow patients for up to 180 days.[5] |
| Corticosteroids (Prednisolone - STOPAH Trial) | No significant difference vs. Placebo (~56% for both groups)[5] |
| Placebo (STOPAH Trial) | ~56%[5] |
Experimental Protocols
Larsucosterol: AHFIRM Phase 2b Trial
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[10]
-
Patient Population: 307 patients with severe AH (Maddrey's Discriminant Function [MDF] ≥ 32 and Model for End-Stage Liver Disease [MELD] score 21-30).[3]
-
Treatment Arms:
-
Larsucosterol 30 mg intravenously on day 1.
-
Larsucosterol 90 mg intravenously on day 1.
-
Placebo on day 1.
-
-
Standard of Care: All patients received standard supportive care. In the placebo arm, investigators could prescribe corticosteroids at their discretion. To maintain blinding, patients in the larsucosterol arms received matching placebo capsules if the investigator prescribed steroids.[11]
-
Primary Endpoint: 90-day mortality or liver transplantation.[10]
-
Key Secondary Endpoint: 90-day mortality.[3]
Corticosteroids: STOPAH Trial
-
Study Design: A multicenter, double-blind, 2x2 factorial randomized controlled trial.[12][13]
-
Patient Population: 1,103 patients with a clinical diagnosis of severe AH (MDF ≥ 32).
-
Treatment Arms:
-
Prednisolone 40 mg daily for 28 days.
-
Pentoxifylline 400 mg three times daily for 28 days.
-
Prednisolone and pentoxifylline.
-
Placebo.
-
-
Primary Endpoint: Mortality at 28 days.[13]
-
Secondary Endpoints: Mortality at 90 days and 1 year.[13]
Visualizing the Mechanisms and Workflows
Signaling Pathway of Larsucosterol
Caption: Mechanism of action of Larsucosterol in hepatocytes.
Experimental Workflow: AHFIRM Trial
Caption: High-level workflow of the AHFIRM clinical trial.
Alternative Therapies in Development
Several other therapeutic strategies are under investigation for AH, targeting different aspects of its pathophysiology. These include:
-
Anti-inflammatory agents: Targeting specific inflammatory cytokines.
-
Gut microbiome modulators: Probiotics, prebiotics, and fecal microbiota transplantation to address gut dysbiosis and endotoxemia.
-
Hepatocyte regeneration promoters: Growth factors to stimulate liver repair.
-
Apoptosis inhibitors: To prevent hepatocyte death.
Conclusion and Future Directions
This compound has demonstrated a promising safety profile and a statistically significant reduction in 90-day mortality in a large subgroup of patients with severe AH in the AHFIRM trial.[7][8] This stands in contrast to the current standard of care, corticosteroids, for which long-term survival benefits have not been consistently demonstrated in large clinical trials.[5] The novel epigenetic mechanism of action of Larsucosterol, which targets a fundamental disease process, offers a compelling rationale for its potential as a disease-modifying therapy.
While the absence of 1-year mortality data for Larsucosterol currently limits a direct long-term comparison with corticosteroids, the planned Phase 3 trial will provide more definitive evidence on its sustained efficacy and safety.[5] The strong 90-day survival signal in the US patient population suggests that Larsucosterol could represent a significant advancement in the treatment of this life-threatening condition for which there are currently no FDA-approved therapies.[11] Further research is warranted to confirm these findings and to explore the full potential of this epigenetic modulator in the management of severe AH.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. durect.com [durect.com]
- 3. hcplive.com [hcplive.com]
- 4. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. durect.com [durect.com]
- 6. Application of prognostic scores in the STOPAH trial: Discriminant function is no longer the optimal scoring system in alcoholic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Larsucosterol Shows Promising 90-Day Mortality Reduction in Phase 2b Alcohol-Associated Hepatitis Trial [trial.medpath.com]
- 8. DURECT reports positive results from phase 2b AHFIRM trial of larsucosterol in alcohol-associated hepatitis [clival.com]
- 9. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DURECT Corporation Announces Last Patient Last Visit in Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis [prnewswire.com]
- 11. Steroids or pentoxifylline for alcoholic hepatitis (STOPAH): study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. thebottomline.org.uk [thebottomline.org.uk]
Head-to-Head Comparison of Larsucosterol Sodium Dosing Regimens in Alcohol-Associated Hepatitis
Larsucosterol sodium, an epigenetic modulator, has been investigated in clinical trials for the treatment of severe alcohol-associated hepatitis (AH), a condition with high mortality and no FDA-approved therapies.[1][2] Clinical research has focused on identifying the optimal dosing regimen to improve patient outcomes. This guide provides a detailed comparison of different this compound dosing regimens based on available experimental data from Phase 2a and Phase 2b clinical trials.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the AHFIRM Phase 2b trial and the earlier Phase 2a study, comparing different doses of this compound.
AHFIRM Phase 2b Trial: Efficacy Outcomes (90-Day)
| Outcome | Placebo (Standard of Care) | Larsucosterol 30 mg | Larsucosterol 90 mg |
| Mortality or Liver Transplant (Primary Endpoint) | Did not achieve statistical significance | Did not achieve statistical significance | Did not achieve statistical significance |
| Mortality Rate (Overall) | 24.3% (25/103)[3] | 14.7% (15/102)[3] | 16.7% (17/102)[3] |
| Mortality Reduction vs. Placebo (Overall) | - | 41% (p=0.068)[2] | 35% (p=0.124)[2] |
| Mortality Rate (U.S. Patients) | 27.3% (21/77)[3] | 11.0% (8/73)[3] | 13.0% (10/77)[3] |
| Mortality Reduction vs. Placebo (U.S. Patients) | - | 57% (p=0.014)[2] | 58% (p=0.008)[2] |
| Liver Transplants | 4 | 5 | 8[4] |
Phase 2a Trial: Efficacy and Safety Outcomes (28-Day)
| Outcome | Larsucosterol 30 mg | Larsucosterol 90 mg | Larsucosterol 150 mg |
| Number of Patients | 8 (4 moderate, 4 severe AH)[1] | 7 (3 moderate, 4 severe AH)[1] | 4 (4 severe AH)[1] |
| 28-Day Survival Rate | 100%[1] | 100%[1] | 100%[1] |
| Change in MELD Score at Day 28 | Reduction observed[1] | Reduction observed[1] | Reduction observed |
| Change in Serum Bilirubin at Day 7 & 28 | Rapid reduction observed[1] | Rapid reduction observed[1] | Rapid reduction observed |
| Drug-Related Serious Adverse Events | None reported[5] | None reported[5] | None reported[5] |
Experimental Protocols
AHFIRM Phase 2b Trial (NCT04563026)
The AHFIRM trial was a randomized, double-blind, placebo-controlled, international, multi-center study designed to evaluate the safety and efficacy of larsucosterol in patients with severe alcohol-associated hepatitis.[2][6]
-
Patient Population: The trial enrolled 307 patients with a clinical diagnosis of severe alcohol-associated hepatitis.[2]
-
Study Arms: The study consisted of three arms with approximately 100 patients each:[2]
-
Dosing Regimen: Larsucosterol was administered as an intravenous infusion.[4] A second dose was administered after 72 hours if the patient remained hospitalized.[3]
-
Primary Endpoint: The primary outcome was the 90-day incidence of mortality or liver transplantation.[2]
-
Secondary Endpoint: The key secondary endpoint was 90-day survival.[2]
Phase 2a Trial
This was a multi-center, open-label, dose-escalation study to assess the safety, pharmacokinetics, and efficacy signals of larsucosterol in patients with alcohol-associated hepatitis.[5]
-
Patient Population: The study enrolled 19 patients with moderate or severe AH.[1]
-
Dosing Cohorts: Patients were enrolled in three dose-escalation cohorts:[1]
-
30 mg
-
90 mg
-
150 mg
-
-
Dosing Regimen: Larsucosterol was administered as one or two intravenous infusions 72 hours apart.[5]
-
Endpoints: The study evaluated safety, pharmacokinetics, and efficacy signals, including changes in liver chemistry (e.g., serum bilirubin) and MELD scores over a 28-day follow-up period.[1][5] All 19 patients survived the 28-day study period.[5]
Visualizations
Signaling Pathway of Larsucosterol
Larsucosterol acts as an epigenetic modulator by inhibiting DNA methyltransferases (DNMTs).[7] This leads to the demethylation of CpG islands in the promoter regions of various genes, upregulating their expression.[8] The downstream effects include the activation of signaling pathways involved in stress response, cell survival, and lipid metabolism, such as the MAPK-ERK, calcium-AMPK, and PI3K pathways.[8] This ultimately leads to reduced inflammation, decreased lipotoxicity, and improved cell survival.[7]
Caption: Larsucosterol's mechanism of action.
AHFIRM Phase 2b Trial Workflow
The following diagram illustrates the workflow of the AHFIRM Phase 2b clinical trial.
Caption: AHFIRM Phase 2b trial workflow.
References
- 1. durect.com [durect.com]
- 2. durect.com [durect.com]
- 3. Larsucosterol for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. durect.com [durect.com]
- 8. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
